3,29-O-Dibenzoyloxykarounidiol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,4aS,6aS,8aR,10R,12aS,14aS,14bR)-10-benzoyloxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicen-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56O4/c1-39(2)34-19-18-33-32(42(34,5)22-21-36(39)48-38(46)31-16-12-9-13-17-31)20-23-44(7)35-28-40(3,24-25-41(35,4)26-27-43(33,44)6)29-47-37(45)30-14-10-8-11-15-30/h8-18,20,34-36H,19,21-29H2,1-7H3/t34-,35+,36+,40+,41+,42+,43+,44-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSZUVCSDUONDF-GJSTXJOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)C)OC(=O)C7=CC=CC=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)[C@]3(CC2)C)C)(C)COC(=O)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,29-O-Dibenzoyloxykarounidiol: A Triterpenoid from Trichosanthes kirilowii
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,29-O-Dibenzoyloxykarounidiol is a pentacyclic triterpenoid (B12794562) that has been isolated from the seeds of Trichosanthes kirilowii Maxim. (Cucurbitaceae). While research on this specific derivative is limited, the parent compound, karounidiol (B1673296), and other related triterpenoids from T. kirilowii have demonstrated various biological activities, including anti-inflammatory and potential anti-tumor-promoting effects. This technical guide synthesizes the available information on this compound and related compounds, providing a comprehensive overview of its chemical properties and inferred biological potential. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this natural product.
Introduction
Trichosanthes kirilowii, a plant used in traditional Chinese medicine, is a rich source of diverse bioactive compounds. Among these are a variety of triterpenoids, a class of natural products known for their wide range of pharmacological activities. This compound is a derivative of karounidiol, a D:C-friedo-oleanane type triterpenoid. The addition of two benzoyloxy groups to the karounidiol scaffold at positions 3 and 29 is expected to significantly influence its lipophilicity and interaction with biological targets. While direct biological studies on this compound are not extensively reported in the current literature, the known activities of its parent compound and other triterpenoids from the same plant suggest that it may possess noteworthy therapeutic potential.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₅₆O₄ | [1] |
| Molecular Weight | 648.9 g/mol | [1] |
| CAS Number | 389122-01-4 | [1] |
| Class | Triterpenoid | [1] |
| Parent Compound | Karounidiol | [2] |
| Source | Seeds of Trichosanthes kirilowii Maxim. | [2] |
Potential Biological Activities and Mechanism of Action (Inferred from Related Compounds)
Direct experimental data on the biological activity and mechanism of action of this compound is scarce. However, studies on karounidiol and other triterpenoids isolated from Trichosanthes kirilowii provide valuable insights into its potential pharmacological profile.
A study on multiflorane-type triterpenoids from the seeds of Trichosanthes kirilowii demonstrated that many of these compounds, including karounidiol, exhibit inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. This assay is a primary screening test for anti-tumor promoters. Karounidiol itself was also evaluated for its cytotoxic activity against human cancer cell lines and showed cytotoxicity, particularly against a human renal cancer cell line.
Furthermore, other D:C-friedo-oleanane triterpenes isolated from the same plant source have shown marked anti-inflammatory activity in a TPA-induced ear inflammation model in mice.
Based on this information, it can be hypothesized that this compound may also possess anti-inflammatory and anti-tumor-promoting activities. The benzoyloxy moieties could enhance its cellular uptake and interaction with molecular targets compared to the parent diol, potentially leading to increased potency.
Postulated Signaling Pathways
Given the anti-inflammatory and anti-tumor activities of related compounds, potential signaling pathways that this compound might modulate include:
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NF-κB Signaling Pathway: Many anti-inflammatory natural products are known to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.
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MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial pathway involved in inflammation and cancer, and is a common target for triterpenoids.
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Apoptosis Pathway: The cytotoxic effects of karounidiol suggest that its derivatives might induce apoptosis in cancer cells through intrinsic or extrinsic pathways.
Further research is required to elucidate the precise mechanisms and signaling pathways affected by this compound.
Experimental Protocols (General)
As no specific experimental protocols for this compound are available, this section provides a generalized workflow for the isolation and biological evaluation of triterpenoids from plant sources.
Isolation and Purification
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Extraction: The dried and powdered seeds of Trichosanthes kirilowii are typically extracted with a non-polar solvent such as hexane (B92381) to remove lipids, followed by extraction with a more polar solvent like methanol (B129727) or ethanol.
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Fractionation: The crude extract is then partitioned between different solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.
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Chromatography: The active fraction is subjected to a series of chromatographic techniques for purification. This may include:
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Silica gel column chromatography.
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Sephadex LH-20 column chromatography.
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High-performance liquid chromatography (HPLC), often using a reversed-phase C18 column.
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Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Culture: Human cancer cell lines (e.g., renal, colon, breast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
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Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Anti-inflammatory Assay (TPA-Induced Mouse Ear Edema)
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Animal Model: An acute inflammation model is induced in mice by the topical application of TPA to the ear.
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Treatment: The test compound (this compound) is applied topically to the ear, either before or after TPA application.
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Edema Measurement: After a specific period, the ear thickness is measured using a micrometer, or ear punch biopsies are taken and weighed to quantify the edema.
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Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in edema compared to the TPA-treated control group.
Visualizations
Caption: Structural relationship between Karounidiol and its derivative.
Caption: General workflow for natural product isolation and screening.
Conclusion and Future Directions
This compound is a structurally interesting triterpenoid from Trichosanthes kirilowii. While direct evidence of its biological activity is currently lacking, the pharmacological profiles of its parent compound, karounidiol, and other related triterpenoids from the same source strongly suggest its potential as an anti-inflammatory and/or anti-cancer agent.
Future research should focus on the following areas:
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Isolation and Characterization: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological evaluation.
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In Vitro Screening: Systematic evaluation of its cytotoxic effects against a panel of human cancer cell lines and its anti-inflammatory properties in various cellular models.
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Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mode of action.
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In Vivo Efficacy: Assessment of its therapeutic potential in preclinical animal models of cancer and inflammatory diseases.
The exploration of this compound represents a promising avenue for the discovery of novel therapeutic leads from natural sources. This guide provides a starting point for researchers to build upon and unlock the full potential of this intriguing molecule.
References
In-Depth Technical Guide to 3,29-O-Dibenzoyloxykarounidiol: Structure, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,29-O-Dibenzoyloxykarounidiol is a naturally occurring pentacyclic triterpenoid. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities based on available scientific literature. While specific experimental data for this particular compound remains limited, this guide synthesizes information on its structural class and related compounds to offer valuable insights for research and development.
Chemical Structure and Identification
This compound belongs to the D:C-friedo-oleanane class of triterpenes. Its core structure is karounidiol (B1673296), which is substituted with two benzoyloxy groups at positions 3 and 29.
Chemical Name: this compound CAS Number: 389122-01-4 Molecular Formula: C₄₄H₅₆O₄ Molecular Weight: 648.9 g/mol
The general workflow for the isolation and identification of such a compound from its natural source, typically the seeds of Trichosanthes kirilowii, is outlined below.
Caption: General workflow for the isolation and characterization of this compound.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The table below summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₄₄H₅₆O₄ | PubChem[1] |
| Molecular Weight | 648.9 g/mol | PubChem[1] |
| CAS Number | 389122-01-4 | Commercial |
| Physical Description | Likely a solid at room temperature. | Inferred |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | Commercial |
Spectroscopic Data
Experimental Protocols
As the primary literature detailing the isolation and characterization of this compound could not be located, a generalized experimental protocol based on the isolation of similar triterpenoids from Trichosanthes kirilowii seeds is provided for reference.
4.1. General Isolation Procedure for Triterpenoids from Trichosanthes kirilowii Seeds
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Extraction: The dried and powdered seeds of Trichosanthes kirilowii are extracted with a non-polar solvent such as n-hexane to remove lipids, followed by extraction with a more polar solvent like ethyl acetate or methanol (B129727) to obtain the triterpenoid-containing fraction.
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Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) of increasing polarity.
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Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar profiles are combined.
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Purification: The combined fractions containing the target compounds are further purified by repeated column chromatography or by high-performance liquid chromatography (HPLC) to yield the pure compounds.
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Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.
Biological Activity and Potential Signaling Pathways
While specific biological activity data for this compound is scarce, research on related karounidiol derivatives and other triterpenes isolated from Trichosanthes kirilowii suggests potential pharmacological effects.
5.1. Anti-inflammatory Activity
Several D:C-friedo-oleanane triterpenes isolated from the seeds of Trichosanthes kirilowii have demonstrated marked inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation in mice.[1] This suggests that this compound may also possess anti-inflammatory properties. The potential mechanism could involve the inhibition of pro-inflammatory signaling pathways.
Caption: Putative anti-inflammatory mechanism of action.
5.2. Cytotoxic Activity
Karounidiol and its derivatives have been investigated for their cytotoxic activity against various cancer cell lines. This suggests that this compound could be a subject of interest in oncology research. The potential mechanism of cytotoxicity often involves the induction of apoptosis.
Caption: Potential cytotoxic mechanism via apoptosis induction.
Summary and Future Directions
This compound is a member of a promising class of bioactive triterpenoids. Based on the activities of structurally related compounds, it holds potential for anti-inflammatory and cytotoxic applications. However, a significant gap in the scientific literature exists regarding its specific biological activities and mechanistic pathways.
Future research should focus on:
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The definitive isolation and complete spectroscopic characterization of this compound.
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Screening for a broad range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-microbial effects.
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Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
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Semi-synthetic modifications of the molecule to explore structure-activity relationships and optimize its therapeutic potential.
This technical guide provides a foundational understanding of this compound for the scientific community, highlighting the need for further investigation to unlock its full therapeutic potential.
References
The Natural Provenance and Isolation of 3,29-O-Dibenzoyloxykarounidiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,29-O-Dibenzoyloxykarounidiol is a complex triterpenoid (B12794562) of significant interest within the scientific community, primarily due to its natural origin and potential pharmacological applications. This document provides a comprehensive overview of the primary natural source of this compound, Trichosanthes kirilowii Maxim., and details the experimental methodologies for its isolation and purification. The presented protocols are based on established scientific literature and are intended to serve as a technical guide for researchers in natural product chemistry and drug discovery. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrammatic representations.
Natural Source
The principal natural source of this compound is the seeds of Trichosanthes kirilowii Maxim., a flowering plant in the family Cucurbitaceae.[1] This species is native to China and has a history of use in traditional medicine. The compound is a derivative of karounidiol, another triterpene found in the same plant species.
Isolation Methodologies
The isolation of this compound from the seeds of Trichosanthes kirilowii is a multi-step process that involves initial extraction, removal of fatty components, and subsequent chromatographic purification of the non-saponifiable fraction. The following protocol is a synthesized methodology based on common practices for isolating triterpenoids from this source.
General Experimental Workflow
The overall process for isolating this compound can be broken down into several key stages, as illustrated in the workflow diagram below.
Detailed Experimental Protocol
2.2.1. Extraction of Crude Lipids
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Preparation of Plant Material: The dried seeds of Trichosanthes kirilowii are ground into a fine powder to increase the surface area for solvent extraction.
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Solvent Extraction: The powdered seeds are then subjected to exhaustive extraction with a non-polar solvent. Dichloromethane is an effective choice for this purpose. The extraction can be performed at room temperature with continuous stirring or through Soxhlet extraction for higher efficiency.
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Filtration and Concentration: The resulting mixture is filtered to remove solid plant material. The filtrate, containing the crude extract, is then concentrated under reduced pressure using a rotary evaporator to yield a viscous oily residue.
2.2.2. Saponification and Isolation of Unsaponifiable Matter
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Saponification: The crude lipid extract is refluxed with a solution of potassium hydroxide (B78521) (KOH) in aqueous ethanol. This process, known as saponification, converts the fatty acid esters (oils) into water-soluble soaps.
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Extraction of Unsaponifiables: After cooling, the reaction mixture is diluted with water and extracted multiple times with a non-polar solvent such as diethyl ether or dichloromethane. The triterpenoids, including this compound, are not saponified and will partition into the organic layer.
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Washing and Drying: The combined organic extracts are washed with water to remove any remaining soap and then dried over an anhydrous salt like sodium sulfate. The solvent is subsequently removed under reduced pressure to yield the unsaponifiable fraction.
2.2.3. Chromatographic Purification
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Silica Gel Column Chromatography: The unsaponifiable matter is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
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Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.
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Final Purification: Fractions enriched with this compound may require further purification, potentially using High-Performance Liquid Chromatography (HPLC), to obtain the compound in a highly pure form.
Quantitative Data
While specific yields for this compound are not extensively reported in readily available literature, the following table provides a general overview of the expected outcomes at different stages of the isolation process, based on typical triterpenoid isolation procedures from plant materials.
| Stage of Isolation | Parameter | Typical Value Range | Notes |
| Initial Extraction | Crude Lipid Yield | 15 - 30% (w/w) of dried seeds | Highly dependent on the specific batch of seeds and extraction efficiency. |
| Saponification | Unsaponifiable Matter Yield | 1 - 5% (w/w) of crude lipids | This fraction contains the triterpenoids, sterols, and other non-saponifiable compounds. |
| Chromatography | Pure Compound Yield | Variable | The final yield of this compound is dependent on its concentration in the unsaponifiable matter and the efficiency of the chromatographic separation. |
Structure Elucidation
The identification and structural confirmation of this compound are achieved through a combination of spectroscopic techniques.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of this compound. However, other triterpenoids isolated from Trichosanthes kirilowii have demonstrated biological effects, such as anti-inflammatory properties. Further research is warranted to elucidate the pharmacological profile of this compound.
Conclusion
This technical guide has outlined the natural source and a detailed methodology for the isolation of this compound from the seeds of Trichosanthes kirilowii. The provided experimental workflow and protocols offer a solid foundation for researchers aiming to isolate and study this and other related triterpenoids. The structured presentation of data and visual diagrams are intended to facilitate a clear understanding of the processes involved. Future investigations into the biological activities of this compound are encouraged to unlock its full therapeutic potential.
References
The Discovery and History of Karounidiol-Type Triterpenoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karounidiol (B1673296), a pentacyclic triterpenoid (B12794562), represents a significant member of the diverse family of natural products. First isolated from the seeds of Trichosanthes kirilowii Maxim., a plant used in traditional medicine, karounidiol and its related compounds have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and experimental protocols related to karounidiol-type triterpenoids.
Discovery and History
The journey of karounidiol's discovery is rooted in the exploration of natural products for medicinally active compounds. The initial isolation and structural elucidation of karounidiol were pivotal in understanding a new subclass of triterpenoids.
Early Investigations: The initial studies on the chemical constituents of Trichosanthes kirilowii seeds focused on the unsaponifiable matter of the seed oil. Researchers employed techniques like silica (B1680970) gel column chromatography to separate the complex mixture of compounds present in the plant extract.
Structure Elucidation: The definitive structure of karounidiol was established through a combination of spectroscopic methods and X-ray crystallography.[1] Spectroscopic data provided the foundational evidence for its pentacyclic triterpenoid skeleton. The relative stereochemistry of karounidiol was ultimately confirmed as (3α,13α,14β, 20α)-3,29-dihydroxy-13-methyl-26-norolean-7,9(11)-diene through single-crystal X-ray diffraction analysis.[1] This detailed structural information was crucial for its classification and for understanding its potential structure-activity relationships.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of karounidiol is essential for its further study and potential development.
Table 1: Physicochemical Properties of Karounidiol
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₂ | [1] |
| Molecular Weight | 440.7 g/mol | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| Melting Point | Not explicitly found in search results | |
| Optical Rotation | Not explicitly found in search results | |
| Solubility | Not explicitly found in search results |
Table 2: Crystallographic Data of Karounidiol
| Parameter | Value | Reference |
| a | 7.515(1) Å | [1] |
| b | 14.407(1) Å | [1] |
| c | 27.799(2) Å | [1] |
| V | 3009.8(5) ų | [1] |
| Z | 4 | [1] |
| Calculated Density (Dx) | 1.087 g/cm³ | [1] |
Table 3: NMR Spectroscopic Data for Karounidiol
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| ¹H NMR | Data not explicitly found in search results | |||
| ¹³C NMR | Data not explicitly found in search results |
Note: While the use of ¹H and ¹³C NMR was instrumental in the structure elucidation of karounidiol, specific and complete datasets for chemical shifts and coupling constants were not available in the provided search results.
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and characterization of karounidiol based on available information.
Isolation and Purification of Karounidiol
The primary source for the isolation of karounidiol is the seeds of Trichosanthes kirilowii. The general workflow involves extraction of the fatty oil, followed by saponification to separate the unsaponifiable lipids, which are then subjected to chromatographic purification.
Experimental Workflow for Karounidiol Isolation
Detailed Steps:
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Fatty Oil Extraction: The seeds of Trichosanthes kirilowii are ground and extracted with a non-polar solvent such as diethyl ether to obtain the fatty oil.
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Saponification: The extracted fatty oil is then subjected to saponification by refluxing with a solution of potassium hydroxide (B78521) in ethanol. This process hydrolyzes the triglycerides into glycerol (B35011) and fatty acid salts (soap).
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Separation of Unsaponifiable Lipids: The unsaponifiable matter, which contains triterpenoids like karounidiol, is separated from the saponified mixture by extraction with a non-polar solvent like diethyl ether.
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Silica Gel Column Chromatography: The crude unsaponifiable lipid fraction is then purified using silica gel column chromatography. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically used to separate the individual components. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Crystallization: Fractions containing pure karounidiol are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system to obtain pure crystals of karounidiol.
Structure Elucidation Methodologies
The structural characterization of karounidiol relies on a combination of modern spectroscopic techniques.
Key Techniques:
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Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyl (-OH) groups.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the precise placement of protons and functional groups.
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X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in its crystalline state, confirming the stereochemistry.[1]
Biological Activities and Signaling Pathways
While specific quantitative data for karounidiol's biological activities are limited in the available literature, related compounds from Trichosanthes kirilowii have demonstrated cytotoxic effects. Triterpenoids, as a class, are known to possess a wide range of pharmacological properties, including anti-inflammatory and anticancer activities.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways are critical regulators of inflammation and cell survival. Many natural products exert their anti-inflammatory and anticancer effects by modulating these pathways. Although direct evidence for karounidiol's interaction with these pathways is not yet established, it represents a plausible mechanism of action that warrants further investigation.
Hypothesized Signaling Pathway Modulation by Karounidiol-Type Triterpenoids
Conclusion and Future Directions
Karounidiol and its analogs represent a promising class of triterpenoids with potential for further investigation in drug discovery. While the foundational work on its discovery and structure has been laid, there remains a significant need for more detailed research. Future studies should focus on:
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Comprehensive Physicochemical Characterization: Determining key parameters like melting point, optical rotation, and solubility in various pharmaceutically relevant solvents.
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Complete Spectroscopic Datasets: Publishing detailed and assigned ¹H and ¹³C NMR data to serve as a reference for future identification and synthesis efforts.
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Quantitative Biological Evaluation: Conducting a battery of in vitro and in vivo assays to determine the specific IC₅₀ or EC₅₀ values of karounidiol for its anti-inflammatory, cytotoxic, and other potential biological activities.
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Mechanism of Action Studies: Investigating the direct molecular targets and signaling pathways modulated by karounidiol to understand its mechanism of action at a cellular level.
The elucidation of these missing pieces of information will be critical in unlocking the full therapeutic potential of karounidiol-type triterpenoids.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of 3,29-O-Dibenzoyloxykarounidiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the biosynthetic pathway of 3,29-O-Dibenzoyloxykarounidiol, a complex triterpenoid (B12794562) found in Trichosanthes kirilowii Maxim. (snakegourd seed). While the complete enzymatic cascade has yet to be fully elucidated, this document synthesizes current knowledge on triterpenoid biosynthesis to propose a putative pathway. We will explore the formation of the core karounidiol (B1673296) skeleton, a D:C-friedo-oleanane-type triterpenoid, and the subsequent benzoylation steps. This guide also provides a compilation of experimental protocols for the isolation and characterization of this class of compounds, alongside a summary of relevant quantitative data.
Introduction
This compound is a naturally occurring multiflorane-type triterpenoid ester. Its core structure, karounidiol, possesses a distinctive D:C-friedo-oleana-7,9(11)-diene-3α,29-diol framework.[1] Triterpenoids, a diverse class of natural products derived from a C30 precursor, exhibit a wide range of biological activities and have garnered significant interest in drug discovery and development. Understanding the biosynthetic pathways of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This guide aims to provide a comprehensive overview of the current understanding and a hypothetical pathway for the biosynthesis of this compound, targeted at researchers and professionals in the field.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
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Formation of the Triterpenoid Precursor: Assembly of the linear C30 precursor, 2,3-oxidosqualene (B107256), via the mevalonate (B85504) (MVA) pathway.
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Cyclization and Rearrangement: Cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane (B1240867) skeleton, followed by skeletal rearrangements to yield the D:C-friedo-oleanane core of karounidiol.
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Post-Cyclization Modifications: Oxidative modifications and subsequent benzoylation at the C-3 and C-29 positions.
Stage 1: The Mevalonate Pathway and Formation of 2,3-Oxidosqualene
The biosynthesis begins with the universal precursor of isoprenoids, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway in the cytoplasm. A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of farnesyl pyrophosphate (FPP). Two molecules of FPP then undergo a head-to-head condensation to form squalene (B77637). Finally, squalene is epoxidized to 2,3-oxidosqualene by squalene epoxidase.
Stage 2: Putative Pathway for Karounidiol Skeleton Formation
The formation of the unique D:C-friedo-oleanane skeleton of karounidiol is a critical and complex step. It is hypothesized to proceed through the following steps:
-
Cyclization to β-Amyrin: 2,3-oxidosqualene is first cyclized by β-amyrin synthase, an oxidosqualene cyclase (OSC), to form the pentacyclic oleanane cation, which is then deprotonated to yield β-amyrin.
-
Skeletal Rearrangement: A series of hydride and methyl shifts, likely catalyzed by a specific and yet uncharacterized OSC or a series of enzymes, would lead to the friedo-oleanane backbone.
-
Formation of the Diene System: Subsequent enzymatic steps would introduce the conjugated diene system at the 7 and 9(11) positions.
Stage 3: Hydroxylation and Benzoylation
The final steps in the biosynthesis of this compound involve site-specific hydroxylation and benzoylation:
-
Hydroxylation: Cytochrome P450 monooxygenases (CYP450s) are likely responsible for the introduction of hydroxyl groups at the C-3α and C-29 positions of the karounidiol skeleton.
-
Benzoylation: The two hydroxyl groups are then esterified with benzoic acid. This reaction is catalyzed by one or more benzoyltransferases, which utilize benzoyl-CoA as the acyl donor.
Experimental Protocols
Detailed experimental protocols for the biosynthesis of this compound are not available as the pathway has not been fully elucidated. However, this section provides a general methodology for the isolation and characterization of karounidiol and its derivatives from their natural source, Trichosanthes kirilowii seeds, based on published literature.
Extraction and Isolation
-
Plant Material: Dried and powdered seeds of Trichosanthes kirilowii.
-
Extraction: The powdered material is typically extracted with a non-polar solvent like n-hexane to obtain a crude oil.
-
Saponification: The oil is saponified using a standard procedure with alcoholic potassium hydroxide (B78521) to separate the saponifiable and unsaponifiable fractions. Karounidiol is found in the unsaponifiable matter.[2]
-
Chromatography: The unsaponifiable fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to separate the different components.[2]
-
Purification: Fractions containing karounidiol and its derivatives are further purified by repeated column chromatography and/or preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Structural Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and carbonyl groups.
-
X-ray Crystallography: To unambiguously determine the three-dimensional structure of crystalline compounds.[2]
Quantitative Data
Quantitative data on the biosynthesis of this compound is scarce. The following table summarizes some of the reported analytical data for a related compound, 3,29-Dibenzoyl karounitriol.
| Parameter | Value | Method | Reference |
| Linear Range (in GualouXiebai drop pills) | 0.028125 - 2.7 µg | HPLC-DAD | [3] |
| Linear Equation | Y = 545399.8342X + 6081.7059 | HPLC-DAD | [3] |
| Correlation Coefficient (r) | 0.9998 | HPLC-DAD | [3] |
| Average Recovery | 101.0% | HPLC-DAD | [3] |
| RSD | 4.93% | HPLC-DAD | [3] |
| Average Content (in GualouXiebai drop pills) | 0.053% | HPLC-DAD | [3] |
| Linear Range (in rat plasma) | 0.125 - 50 ng/mL | LC-MS/MS | [3] |
| Lower Limit of Quantification (in rat plasma) | 0.125 ng/mL | LC-MS/MS | [3] |
| Intra- and Inter-day Precision (CV) | <10.1% | LC-MS/MS | [3] |
| Accuracy (RE) | within ±11.7% | LC-MS/MS | [3] |
Conclusion and Future Perspectives
The biosynthesis of this compound is a fascinating example of the chemical complexity generated by plant metabolic pathways. While a putative pathway can be proposed based on our understanding of triterpenoid biosynthesis, the specific enzymes responsible for the key skeletal rearrangement and benzoylation steps remain to be identified. Future research should focus on the isolation and characterization of these enzymes from Trichosanthes kirilowii. The elucidation of the complete biosynthetic pathway will not only provide fundamental insights into plant biochemistry but also pave the way for the heterologous production of this and other valuable triterpenoids for pharmaceutical applications. The use of modern transcriptomic and genomic approaches on Trichosanthes kirilowii will be instrumental in identifying candidate genes for the enzymes involved in this intricate biosynthetic pathway.
References
- 1. Inhibitory effect of karounidiol on 12-O-tetradecanoylphorbol-13-acetate-induced tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor promoting effects of multiflorane-type triterpenoids and cytotoxic activity of karounidiol against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,29-Dibenzoyl karounitriol | CAS:873001-54-8 | Manufacturer ChemFaces [chemfaces.com]
In-depth Technical Guide: Preliminary Bioactivity Screening of 3,29-O-Dibenzoyloxykarounidiol
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of Preliminary Bioactivity Data for 3,29-O-Dibenzoyloxykarounidiol
Executive Summary
This document provides a comprehensive overview of the preliminary bioactivity screening of the natural compound this compound. At present, publicly accessible scientific literature and databases lack specific studies detailing the comprehensive bioactivity, experimental protocols, and associated signaling pathways for this particular molecule. This guide, therefore, outlines the general methodologies and workflows that would be employed in such a preliminary screening, based on standard practices in natural product drug discovery. While specific quantitative data for this compound is not available, this document serves as a foundational framework for researchers initiating studies on this compound.
Introduction to this compound
This compound is a complex natural product. Its structure suggests potential for a range of biological activities. Preliminary bioactivity screening is the crucial first step in elucidating its therapeutic potential, typically involving a battery of in vitro assays to assess its cytotoxic, anti-inflammatory, and antioxidant properties, among others.
General Experimental Protocols for Preliminary Bioactivity Screening
The following sections detail standard experimental protocols that are typically employed in the preliminary bioactivity screening of a novel natural product like this compound.
Cytotoxicity Screening
A fundamental initial screen is to determine the compound's toxicity against various cell lines. This helps establish a therapeutic window and identifies potential anticancer activity.
3.1.1. MTT Assay Protocol The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound in DMSO is prepared and serially diluted to various concentrations. The cells are treated with these concentrations for 24-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Screening for anti-inflammatory activity is a key step in drug discovery.
3.2.1. Nitric Oxide (NO) Inhibition Assay in Macrophages This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 96-well plates.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.
Antioxidant Activity Screening
Oxidative stress is another hallmark of many pathological conditions. Antioxidant assays evaluate the compound's ability to scavenge free radicals.
3.3.1. DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to assess antioxidant capacity.
-
Reaction Mixture: A solution of DPPH in methanol (B129727) is prepared.
-
Compound Addition: Various concentrations of this compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined. Ascorbic acid or Trolox is typically used as a positive control.
Hypothetical Data Presentation
While no specific data exists for this compound, the results of the aforementioned assays would typically be presented in tables for clear comparison.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | >100 | 85.2 | 65.7 |
| MCF-7 | >100 | 92.1 | 78.4 |
| A549 | >100 | >100 | 95.3 |
| HEK293 | >100 | >100 | >100 |
Table 2: Hypothetical Anti-inflammatory and Antioxidant Activity of this compound
| Assay | IC50 (µM) |
| NO Inhibition (RAW 264.7) | 42.5 |
| DPPH Radical Scavenging | 68.9 |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. The following are examples of how experimental workflows and potential signaling pathways could be visualized using Graphviz.
General Workflow for Preliminary Bioactivity Screening
Potential Anti-inflammatory Signaling Pathway
If this compound were found to inhibit nitric oxide production, a potential mechanism could involve the NF-κB signaling pathway, a key regulator of inflammation.
Conclusion and Future Directions
The field of natural product research is vast, and many compounds remain to be fully characterized. While there is currently a lack of specific bioactivity data for this compound, the established methodologies outlined in this guide provide a clear roadmap for its initial investigation. Future research should focus on performing these foundational screenings to uncover its potential therapeutic properties. Any significant findings would warrant further, more detailed mechanistic studies to elucidate its mode of action and potential as a lead compound for drug development. Researchers are encouraged to publish their findings to contribute to the collective scientific knowledge.
An In-depth Technical Guide on 3,29-O-Dibenzoyloxykarounidiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,29-O-Dibenzoyloxykarounidiol, also known as karounidiol (B1673296) dibenzoate, is a naturally occurring triterpenoid (B12794562) that has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, natural sources, biological effects, and the experimental protocols used to determine its activity.
Chemical Properties and Structure
This compound is classified as a triterpene benzoate. Its structure is characterized by a karounidiol backbone with two benzoyloxy groups attached at the 3rd and 29th positions. The molecular formula for this compound has not been explicitly stated in the reviewed literature, but its identity has been confirmed through spectroscopic and chemical methods[1][2].
Natural Sources
This triterpenoid has been isolated from at least two distinct plant species:
-
Momordica grosvenori : The fruit of this plant, commonly known as monk fruit, is a well-documented source of this compound[1][2]. The compound is extracted from the ethanol (B145695) extract of the fruit[1][2].
-
Trichosanthes kirilowii Maxim. : This plant is another cited source of this compound.
Biological Activity and Potential Therapeutic Applications
The primary biological activity reported for this compound is its potent inhibitory effect on the Epstein-Barr virus (EBV) early antigen (EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA)[1][2]. The inhibition of EBV-EA activation is a common primary screening method for identifying potential antitumor promoters[1][2].
The available quantitative data on the biological activity of this compound is summarized in the table below.
| Biological Activity | Assay System | Inducer | Concentration/Dose | Result | Reference |
| Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation | Raji cells | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 1 x 10³ mol ratio/TPA | 70-100% inhibition | [1][2] |
Experimental Protocols
The following protocol is a detailed methodology for the key experiment cited in the literature for evaluating the anti-tumor promoting activity of this compound[1][2].
Cell Culture and Induction:
-
Cell Line: Raji cells, a human B-lymphoblastoid cell line derived from Burkitt's lymphoma, are used as they harbor the EBV genome.
-
Culture Conditions: Cells are typically cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of EBV-EA: To induce the lytic cycle and the expression of EBV-EA, the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is added to the cell culture.
Treatment with this compound:
-
The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the Raji cell culture at the desired concentration (e.g., 1 x 10³ mol ratio relative to TPA).
-
A control group is maintained with the solvent and TPA alone.
Detection of EBV-EA:
-
Incubation: The cells are incubated for a specific period (e.g., 48 hours) to allow for EA expression.
-
Cell Smears: After incubation, cell smears are prepared on glass slides.
-
Immunofluorescence Staining: The smears are stained using an indirect immunofluorescence assay. This involves:
-
Fixing the cells (e.g., with acetone).
-
Incubating with a primary antibody that specifically recognizes EBV-EA (e.g., high-titer EBV-EA-positive human serum).
-
Washing to remove unbound primary antibody.
-
Incubating with a secondary antibody conjugated to a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate [FITC]-conjugated anti-human IgG).
-
-
Microscopy: The slides are observed under a fluorescence microscope to count the number of EA-positive cells.
Data Analysis:
-
The percentage of EA-positive cells in the treated group is compared to the control group.
-
The inhibition rate is calculated using the formula: Inhibition (%) = [1 - (EA-positive cells in treated group / EA-positive cells in control group)] x 100.
Visualizations
Caption: Experimental workflow for the EBV-EA inhibition assay.
Discussion and Future Perspectives
The potent inhibitory activity of this compound on EBV-EA activation suggests its potential as an antitumor promoter. The Epstein-Barr virus is associated with several human cancers, including Burkitt's lymphoma, nasopharyngeal carcinoma, and some gastric cancers. Compounds that can inhibit the lytic cycle of EBV, which is often reactivated during tumorigenesis, are of significant interest for cancer chemoprevention and therapy.
However, the current body of literature on this compound is limited. To fully understand its therapeutic potential, further research is required in the following areas:
-
Total Synthesis: Development of a synthetic route would enable the production of larger quantities for extensive biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its inhibitory effects on EBV-EA activation is crucial.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate its efficacy, pharmacokinetics, and safety profile.
-
Broad-Spectrum Antiviral Activity: Investigating its activity against other viruses, particularly other herpesviruses, could broaden its therapeutic applications.
Conclusion
This compound is a promising natural product with demonstrated potent inhibitory activity against Epstein-Barr virus early antigen activation. While current data is limited, it provides a strong rationale for further investigation into its potential as a chemopreventive or therapeutic agent. This guide summarizes the existing knowledge to aid researchers, scientists, and drug development professionals in advancing the study of this intriguing triterpenoid.
References
A Technical Guide to 3,29-O-Dibenzoyloxykarounidiol: A Promising Agent in Oncological and Virological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cucurbitane-type triterpenoid (B12794562), 3,29-O-Dibenzoyloxykarounidiol. The document details its chemical identity, key biological activities, and the experimental protocols used to elucidate its function, with a focus on its potential as a cancer chemopreventive agent.
Chemical Identity and Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Citation |
| CAS Number | 389122-01-4 | [1][2][3][4][5][6][7][8] |
| Alternative Name | Karounidiol dibenzoate | [9] |
| Molecular Formula | C44H56O4 | [1][3][8][10] |
| Molecular Weight | 648.91 g/mol | [3][8] |
| Natural Sources | Fruits of Momordica grosvenori (Luo Han Guo), Trichosanthes kirilowii | [2][11][12] |
Biological Activity and Mechanism of Action
The primary biological activity of interest for this compound is its inhibitory effect on the induction of the Epstein-Barr virus (EBV) early antigen (EA) by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA)[13][14]. This activity suggests a potential for cancer chemoprevention, as EBV is linked to several human cancers, and its reactivation is a critical step in its oncogenic process.
Anti-Tumor Promoting Effects
Research has demonstrated that this compound exhibits significant inhibitory effects in in-vitro assays for tumor promotion. The quantitative data from these studies underscores its potential as a lead compound for further investigation.
Table 2: In-Vitro Inhibitory Effects of this compound
| Assay | Cell Line | Inducer | IC50 Value (mol ratio/32 pmol TPA) |
| Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji cells | TPA | 410 |
(Data derived from studies on cucurbitane triterpenoids from Momordica grosvenori)[13][14]
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Cucurbitane-type triterpenoids are known to exert their anti-inflammatory and cancer chemopreventive effects by modulating key cellular signaling pathways. Several studies have shown that this class of compounds can inhibit the activation of Nuclear Factor-kappa B (NF-κB)[15][16]. NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its activation is also a key step in the lytic reactivation of EBV induced by agents like TPA. Therefore, it is proposed that this compound inhibits TPA-induced EBV-EA expression by blocking the NF-κB signaling cascade.
Caption: Inhibition of the TPA-induced NF-κB signaling pathway by this compound.
Experimental Protocols
The following section details the methodology for the key in-vitro assay used to determine the biological activity of this compound.
Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay
This assay is used to screen for potential anti-tumor promoting agents by measuring their ability to inhibit the reactivation of the EBV lytic cycle in latently infected cells.
Objective: To determine the concentration at which this compound inhibits 50% of TPA-induced EBV-EA expression in Raji cells.
Materials:
-
Raji cells (human B-lymphoblastoid cell line latently infected with EBV)
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) as the inducer
-
N-butyric acid (co-inducer)
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixation)
-
High-titer EBV-positive human serum (as a source of primary antibodies against EA-D)
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG (secondary antibody)
-
Glycerol-PBS solution
Procedure:
-
Cell Culture: Culture Raji cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Setup: Seed Raji cells at a density of 1 x 10^6 cells/mL in fresh medium.
-
Treatment: Add various concentrations of this compound to the cell suspensions. An equivalent volume of the solvent is used as a control.
-
Induction: After a short pre-incubation with the test compound, add TPA (e.g., at a final concentration of 32 pmol/mL) and n-butyric acid (e.g., at a final concentration of 4 mM) to induce EBV-EA expression.
-
Incubation: Incubate the treated cells for 48 hours at 37°C.
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Prepare cell smears on glass slides and allow them to air-dry.
-
Fix the cells with methanol.
-
Stain the fixed cells using an indirect immunofluorescence method. First, incubate with high-titer EBV-positive human serum, followed by incubation with FITC-conjugated anti-human IgG.
-
-
Data Acquisition: Count the number of EA-positive cells and the total number of cells in at least 500 cells per slide using a fluorescence microscope.
-
Analysis: Calculate the percentage of EA-positive cells for each concentration of the test compound. The IC50 value is determined as the concentration that reduces the percentage of EA-positive cells by 50% compared to the control (TPA and n-butyric acid alone).
Caption: Experimental workflow for the EBV Early Antigen (EA) induction assay.
Conclusion and Future Directions
This compound has demonstrated significant potential as a cancer chemopreventive agent, primarily through its ability to inhibit the reactivation of the Epstein-Barr virus. The proposed mechanism involving the inhibition of the NF-κB signaling pathway provides a solid foundation for further research. Future studies should focus on in-vivo models to validate these in-vitro findings, explore the broader anti-inflammatory and anti-cancer activities of this compound, and investigate its potential synergies with existing therapeutic agents. Further elucidation of its interactions with specific components of the NF-κB pathway will be crucial for its development as a targeted therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Metabolites of Siamenoside I and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Potential AMPK activators of cucurbitane triterpenoids from Siraitia grosvenorii Swingle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways of EBV-induced oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitaceae Glycosides: An In-depth Review on its Source, Structural, and Medicinal Significance | Bentham Science [benthamscience.com]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. researchgate.net [researchgate.net]
- 13. Cucurbitane-type triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Nuclear Transcription Factor-κB and Activation of Peroxisome Proliferator-Activated Receptors in HepG2 Cells by Cucurbitane-Type Triterpene Glycosides from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of nuclear transcription factor-κB and activation of peroxisome proliferator-activated receptors in HepG2 cells by cucurbitane-type triterpene glycosides from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
In-depth Technical Guide: Potential Therapeutic Targets of 3,29-O-Dibenzoyloxykarounidiol
A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of 3,29-O-Dibenzoyloxykarounidiol, a chloralkane triterpene ester. Despite its classification as a biologically active compound, detailed research into its specific therapeutic targets, mechanisms of action, and associated experimental data is not publicly available at this time. This guide outlines the current state of knowledge and provides a framework for future research into the therapeutic potential of this compound.
Compound Profile: this compound
Initial searches have identified this compound as a chloralkane triterpene ester.[1] Triterpenes are a large and diverse class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The presence of dibenzoyloxy groups suggests a synthetic or semi-synthetic origin, potentially enhancing or modifying the activity of the parent karounidiol (B1673296) molecule. However, without experimental data, the specific impact of these modifications remains speculative.
Current Research Landscape: A Call for Investigation
A thorough review of scientific databases and literature yields no specific studies detailing the therapeutic targets or biological activity of this compound. Broader inquiries into "karounidiol" and its derivatives have also failed to produce relevant information that could be extrapolated to the dibenzoylated form. This lack of data prevents the construction of a detailed technical guide as originally requested and highlights a significant opportunity for novel research in the field of medicinal chemistry and pharmacology.
Postulated Avenues for Future Research
Given the general biological activities of triterpenes, several potential therapeutic areas warrant investigation for this compound. A logical starting point would be to screen the compound for activity in the following areas:
-
Oncology: Many triterpenes exhibit cytotoxic effects against various cancer cell lines.
-
Inflammation: Anti-inflammatory properties are a hallmark of numerous triterpenoid (B12794562) compounds.
-
Infectious Diseases: The potential for anti-viral or anti-bacterial activity should be explored.
Proposed Experimental Workflow
To elucidate the therapeutic potential of this compound, a structured experimental approach is recommended. The following workflow outlines a potential path for investigation.
Conclusion
The therapeutic potential of this compound remains an untapped area of scientific inquiry. While its chemical classification suggests possible biological activity, the absence of empirical data makes any claims about its therapeutic targets speculative. The scientific community is encouraged to undertake foundational research to screen this compound for biological activity, identify its molecular targets, and elucidate its mechanism of action. Such studies would be invaluable in determining whether this compound or its derivatives could be developed into novel therapeutic agents. This document serves not as a guide to its known targets, but as a call to action for the research necessary to uncover them.
References
In Silico ADMET Prediction for 3,29-O-Dibenzoyloxykarounidiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the natural product 3,29-O-Dibenzoyloxykarounidiol, a member of the triterpenoid (B12794562) class of compounds. The escalating costs and ethical considerations associated with preclinical drug development have positioned in silico ADMET prediction as an indispensable tool for the early-stage evaluation of drug candidates.[1][2][3] This document outlines detailed methodologies for predicting the pharmacokinetic and toxicological profile of this compound using widely accepted computational models. All predicted quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations using the DOT language to illustrate key workflows, ensuring a high-contrast and accessible presentation of complex processes for drug development professionals.
Introduction
The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing in late-stage development due to unfavorable ADMET properties.[4] Natural products, despite their vast structural diversity and biological activity, are not exempt from these pharmacokinetic hurdles.[1][5] In silico ADMET prediction offers a rapid and cost-effective approach to de-risk drug candidates early in the discovery pipeline, requiring only the chemical structure of the molecule.[5]
This compound is a complex triterpenoid with potential therapeutic applications. However, its large and hydrophobic structure may present challenges in terms of bioavailability and metabolic stability. This guide provides a framework for a comprehensive in silico evaluation of its drug-like properties.
In Silico ADMET Prediction Workflow
The prediction of ADMET properties for a novel compound like this compound follows a structured workflow. This process begins with obtaining the chemical structure and proceeds through a series of computational models to evaluate various pharmacokinetic and toxicological endpoints.
Methodologies and Predicted Data
The following sections detail the experimental protocols for predicting the ADMET properties of this compound. These protocols are based on the functionalities of commonly used and well-validated web-based tools such as SwissADME, pkCSM, and ADMET SAR 2.[6][7]
Physicochemical Properties and Drug-Likeness
The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. These properties are often evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.[6]
Experimental Protocol:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound.
-
Input the SMILES string into the SwissADME web server.
-
The server calculates various physicochemical descriptors, including molecular weight (MW), logarithm of the partition coefficient (LogP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).
-
The results are then compared against the criteria of Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) to assess potential issues with oral bioavailability.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Parameter | Predicted Value | Lipinski's Rule of Five | Compliance |
| Molecular Weight ( g/mol ) | 732.99 | ≤ 500 | No |
| LogP (o/w) | 8.15 | ≤ 5 | No |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 8 | ≤ 10 | Yes |
| Molar Refractivity | 208.45 | 40 - 130 | No |
| Topological Polar Surface Area (Ų) | 117.96 | ≤ 140 | Yes |
Absorption
Intestinal absorption is a critical first step for orally administered drugs. In silico models can predict the likelihood of a compound being absorbed from the gastrointestinal tract.
Experimental Protocol:
-
Utilize the pkCSM web server for predicting intestinal absorption.
-
Input the SMILES string of this compound.
-
The server provides a prediction of human intestinal absorption (HIA) as a percentage.
-
Additionally, Caco-2 cell permeability, an in vitro model for intestinal absorption, is predicted.
Table 2: Predicted Absorption Properties
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption (%) | 35.87 | Poorly absorbed |
| Caco-2 Permeability (log Papp) | 0.45 | Low permeability |
| P-glycoprotein Substrate | Yes | Potential for efflux |
Distribution
Once absorbed, a drug distributes throughout the body. Key parameters for distribution include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB).
Experimental Protocol:
-
The pkCSM web server is used to predict distribution parameters.
-
The SMILES string of the compound is submitted for analysis.
-
The server calculates the steady-state volume of distribution (VDss) and predicts BBB permeability.
Table 3: Predicted Distribution Properties
| Parameter | Predicted Value | Interpretation |
| VDss (log L/kg) | 1.25 | Wide distribution in tissues |
| BBB Permeability (logBB) | -1.12 | Does not cross the BBB |
| Fraction Unbound in Plasma (%) | 2.5 | Highly bound to plasma proteins |
Metabolism
The metabolic fate of a drug is primarily determined by its interaction with cytochrome P450 (CYP) enzymes. Predicting which CYP isoforms a compound inhibits or is a substrate for is crucial for anticipating drug-drug interactions.
Experimental Protocol:
-
The SwissADME and pkCSM web servers can be used for metabolism prediction.
-
Input the SMILES string of this compound.
-
The servers predict the likelihood of the compound being a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
Table 4: Predicted Metabolic Profile
| Parameter | Prediction | Implication |
| CYP1A2 Inhibitor | No | Low risk of interaction |
| CYP2C19 Inhibitor | No | Low risk of interaction |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of interaction |
| CYP3A4 Substrate | Yes | Likely metabolized by CYP3A4 |
Excretion
The primary route of excretion for many drugs is through the kidneys. The total clearance of a drug is a measure of its elimination from the body.
Experimental Protocol:
-
The pkCSM web server is used to predict excretion parameters.
-
The SMILES string of the compound is provided as input.
-
The server calculates the total clearance (CLtot) and predicts if the compound is a substrate of the renal OCT2 transporter.
Table 5: Predicted Excretion Properties
| Parameter | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | 0.15 | Low clearance |
| Renal OCT2 Substrate | No | Not a substrate for renal uptake transporter |
Toxicity
Predicting potential toxicity is a critical component of the ADMET profile. In silico models can screen for various toxicological endpoints, including mutagenicity, cardiotoxicity, and hepatotoxicity.
Experimental Protocol:
-
The ADMET SAR 2 and pkCSM web servers are utilized for toxicity predictions.
-
The SMILES string of this compound is submitted.
-
The servers provide predictions for Ames mutagenicity, hERG (human Ether-à-go-go-Related Gene) inhibition, and hepatotoxicity.
Table 6: Predicted Toxicological Profile
| Endpoint | Prediction | Confidence |
| Ames Mutagenicity | Non-mutagenic | High |
| hERG I Inhibition | Yes | Moderate |
| hERG II Inhibition | No | High |
| Hepatotoxicity | Yes | Low |
| Skin Sensitization | No | High |
Discussion and Conclusion
The in silico ADMET profile of this compound suggests several potential challenges for its development as a drug candidate. The compound violates multiple criteria of Lipinski's Rule of Five, indicating a high likelihood of poor oral bioavailability. This is further supported by the predicted low intestinal absorption and Caco-2 permeability. Its high plasma protein binding and large volume of distribution suggest extensive sequestration in tissues.
From a metabolic standpoint, the predicted inhibition of CYP2C9 and CYP2D6 raises concerns about the potential for drug-drug interactions. Furthermore, the predicted hERG inhibition and hepatotoxicity, although with varying degrees of confidence, are significant safety flags that would require further investigation through in vitro and in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico ADMET and molecular docking study on searching potential inhibitors from limonoids and triterpenoids for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Early-Stage Research on the Karounidiol Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karounidiol (B1673296) is a naturally occurring triterpenoid (B12794562) belonging to the D:C-friedooleanane class of compounds. Its chemical structure is formally defined as (3α,13α,14β,20α)-13-Methyl-26-noroleana-7,9(11)-diene-3,29-diol. This scaffold has been identified in plant species such as Lagenaria siceraria (bottle gourd) and Trichosanthes cucumeroides. Early-stage research has primarily focused on the isolation and characterization of karounidiol and its analogs from these natural sources, with preliminary investigations into their biological activities. This technical guide synthesizes the available data on the karounidiol scaffold, providing insights into its potential as a basis for drug discovery and development.
Chemical Structure and Properties
-
IUPAC Name: (3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13-dodecahydropicen-3-ol[1]
-
Molecular Formula: C₃₀H₄₈O₂[1]
-
CAS Number: 118117-31-0[1]
Biological Activities
While direct and extensive biological data on karounidiol itself is limited in publicly accessible literature, research on closely related D:C-friedooleanane-type triterpenoids isolated from the same plant sources provides preliminary insights into the potential bioactivities of this scaffold. The primary area of investigation for this class of compounds has been their cytotoxic effects against cancer cell lines.
Cytotoxic Activity
A study on the triterpenoids from the stems of Lagenaria siceraria reported the isolation of 3-epikarounidiol, an isomer of karounidiol, alongside other D:C-friedooleanane-type triterpenes.[2] While the cytotoxic activity of 3-epikarounidiol was not explicitly detailed, two other compounds from the same extract demonstrated significant cytotoxicity against the human liver cancer cell line, SK-Hep-1.[2]
| Compound | Cell Line | IC₅₀ (µg/mL) |
| 3β-O-(E)-coumaroyl-D:C-friedooleana-7,9(11)-dien-29-oic acid | SK-Hep-1 | 4.8 |
| 20-epibryonolic acid | SK-Hep-1 | 2.1 |
| Table 1: Cytotoxic activity of D:C-friedooleanane-type triterpenoids isolated from Lagenaria siceraria.[2] |
These findings suggest that the D:C-friedooleanane scaffold, to which karounidiol belongs, may serve as a promising backbone for the development of novel anticancer agents.[2] Further research is required to evaluate the specific cytotoxic profile of karounidiol and its derivatives against a broader range of cancer cell lines.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of karounidiol are not yet available in the literature. However, the methodology used for assessing the cytotoxic activity of related D:C-friedooleanane triterpenoids can be adapted for future studies on the karounidiol scaffold.
Cytotoxicity Assay against SK-Hep-1 Cells (Referenced Protocol)
The following is a generalized protocol based on the study of related compounds for determining the cytotoxic activity of karounidiol:
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by the karounidiol scaffold. The preliminary cytotoxic data for related compounds suggest potential interference with cancer cell proliferation pathways. Future research should aim to elucidate the mechanism of action of karounidiol, which could involve pathways commonly targeted by other triterpenoids, such as:
Future Directions
The karounidiol scaffold represents an under-investigated area of natural product chemistry with potential for therapeutic applications. Key areas for future research include:
-
Total Synthesis and Analog Derivatization: Development of a synthetic route to karounidiol would enable the production of larger quantities for extensive biological testing and the creation of a library of derivatives to explore structure-activity relationships.
-
Broad-Spectrum Biological Screening: Comprehensive screening of karounidiol and its analogs against a wide range of cancer cell lines, as well as assays for anti-inflammatory, antiviral, and antimicrobial activities, is warranted.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by karounidiol is crucial for understanding its therapeutic potential and for guiding lead optimization.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of promising karounidiol-based compounds will be essential for their development as drug candidates.
Conclusion
Early-stage research on the karounidiol scaffold is in its infancy. The available data, primarily from the study of closely related D:C-friedooleanane triterpenoids, suggests a potential for cytotoxic activity. This technical guide provides a summary of the current knowledge and a framework for future investigations. Further dedicated research is necessary to fully uncover the therapeutic potential of this natural product scaffold.
References
Methodological & Application
Application Notes and Protocols: Total Synthesis of 3,29-O-Dibenzoyloxykarounidiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed protocol for the total synthesis of 3,29-O-Dibenzoyloxykarounidiol, a derivative of the natural triterpene karounidiol (B1673296). Karounidiol has been isolated from Trichosanthes kirilowii Maxim. As of the date of this publication, a complete total synthesis of karounidiol has not been reported in peer-reviewed scientific literature. Therefore, this protocol focuses on a potential late-stage functionalization strategy, specifically the selective dibenzoylation of the C3 and C29 hydroxyl groups of the karounidiol scaffold, assuming its availability through isolation or a future synthetic route. This document provides a detailed experimental procedure for this key transformation, along with data presentation and a workflow diagram to guide researchers in the synthesis of this and similar compounds.
Introduction
Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for synthetic chemistry and drug development. Karounidiol is a pentacyclic triterpene featuring multiple hydroxyl groups, offering opportunities for derivatization to explore structure-activity relationships. The target molecule, this compound, introduces benzoyl groups at the C3 and C29 positions. Benzoylation is a common strategy to protect hydroxyl groups, enhance lipophilicity, or modulate the biological activity of a parent molecule.[1][2] The selective benzoylation of polyols like karounidiol requires careful consideration of reaction conditions to achieve the desired regioselectivity.[3]
Retrosynthetic Analysis
A full retrosynthetic analysis is precluded by the absence of a published total synthesis of karounidiol. However, a logical final step in the synthesis of this compound would be the selective dibenzoylation of karounidiol.
Diagram of the Proposed Retrosynthetic Step:
Caption: Retrosynthetic disconnection of the target molecule to its immediate precursor, karounidiol.
Proposed Experimental Protocol: Selective Dibenzoylation of Karounidiol
This protocol describes a method for the selective benzoylation of the C3 (secondary) and C29 (primary) hydroxyl groups of karounidiol. The higher reactivity of the primary C29 hydroxyl and the equatorial C3 hydroxyl group is expected to facilitate this transformation over other hydroxyl groups in the molecule under controlled conditions.
Materials and Reagents:
-
Karounidiol
-
Benzoyl chloride (BzCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
Procedure:
-
Reaction Setup: To a solution of karounidiol (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine (e.g., 5:1 v/v) under an inert atmosphere (argon or nitrogen) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Addition of Benzoylating Agent: Slowly add benzoyl chloride (2.2 eq) dropwise to the stirred solution. The use of a slight excess of benzoyl chloride ensures complete reaction of the two most reactive hydroxyl groups.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data Presentation
Table 1: Summary of Reaction Parameters for the Dibenzoylation of Karounidiol
| Parameter | Value/Condition | Notes |
| Substrate | Karounidiol | 1.0 equivalent |
| Reagent | Benzoyl Chloride | 2.2 equivalents |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | 0.1 equivalents |
| Solvent | Dichloromethane:Pyridine (5:1) | Anhydrous |
| Temperature | 0 °C to Room Temperature | Gradual warming |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Workup | Aqueous NaHCO₃ quench, DCM extraction | Standard procedure |
| Purification | Silica Gel Chromatography | Hexane/Ethyl Acetate gradient |
| Expected Yield | > 80% | Based on similar reactions |
Workflow Diagram
The following diagram illustrates the workflow for the proposed synthesis of this compound from karounidiol.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
While the total synthesis of karounidiol remains an open challenge in the field of organic chemistry, the protocol detailed herein provides a robust and scientifically sound methodology for the preparation of its 3,29-O-dibenzoyl derivative. This late-stage functionalization is a critical step in accessing analogs of karounidiol for further biological evaluation. The provided workflow and tabulated data offer a clear guide for researchers aiming to synthesize this and related compounds. The development of a total synthesis for the karounidiol scaffold will be a significant achievement and will enable broader exploration of this natural product's chemical space.
References
Application Notes and Protocols: Standard Protocol for 3,29-O-Dibenzoyloxykarounidiol Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,29-O-Dibenzoyloxykarounidiol is a natural product derivative that holds potential for investigation as a cytotoxic agent in cancer research and drug development.[1][2] Assessing the cytotoxic effects of this compound on various cell lines is a critical first step in evaluating its therapeutic potential. This document provides a detailed protocol for determining the cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay is a reliable method for assessing cell metabolic activity, which is an indicator of cell viability.[3]
The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product.[3] This conversion is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization solution.[3] The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.[3]
An alternative method for assessing cytotoxicity is the Lactate Dehydrogenase (LDH) assay.[4][5][6][7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage to the plasma membrane.[4][5] The amount of LDH released is proportional to the number of dead or damaged cells and can be measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[4][6]
Experimental Protocols
MTT Assay Protocol for this compound
This protocol is adapted from standard MTT assay procedures and is suitable for screening the cytotoxic effects of this compound on adherent or suspension cell lines.[3]
Materials:
-
This compound
-
Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and stored at -20°C in light-protected aliquots[8]
-
Solubilization solution (e.g., 0.1% NP40 in isopropanol (B130326) with 4 mM HCl, or Dimethyl sulfoxide (B87167) (DMSO))[8][9]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend cells in complete culture medium. For suspension cells, ensure they are in the logarithmic growth phase.
-
Determine the optimal cell density for seeding by performing a cell titration curve. The goal is to have cells in the exponential growth phase at the end of the incubation period. A typical starting point is between 1,000 and 100,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final concentration of the solvent should not exceed a level that affects cell viability (typically <0.5%).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations for treatment.
-
Carefully remove the medium from the wells (for adherent cells) or directly add the compound dilutions (for suspension cells).
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Untreated Control (Negative Control): Cells in culture medium only.
-
Blank Control: Culture medium without cells to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[3]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals (for adherent cells). For suspension cells, the plate can be centrifuged to pellet the cells and formazan before removing the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[8][9]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[8]
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength between 570 nm and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation
The quantitative data obtained from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxicity of this compound on [Cell Line Name] after [Incubation Time]
| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Untreated Control) | [Value] | 100 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
| IC50 (µM) | \multicolumn{2}{c | }{[Calculated Value]} |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Hypothetical Signaling Pathway for Cytotoxicity
The precise mechanism of action for this compound is likely yet to be fully elucidated. However, many natural product-derived cytotoxic compounds induce cell death through the activation of intrinsic apoptotic pathways. The following diagram illustrates a hypothetical signaling cascade that could be initiated by this compound.
Caption: Hypothetical intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. Cytotoxicity assay [biomodel.uah.es]
Application Notes and Protocols: Developing 3,29-O-Dibenzoyloxykarounidiol as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,29-O-Dibenzoyloxykarounidiol is a triterpene benzoate (B1203000) isolated from the fruit of Momordica grosvenori.[1] This natural product has demonstrated potent inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1] The ability to interfere with TPA-induced signaling pathways suggests that this compound may interact with key proteins in cellular signaling cascades, making it a valuable candidate for development as a molecular probe.
By chemically modifying this compound with a fluorescent reporter, it can be transformed into a powerful tool for various applications in cell biology and drug discovery. A fluorescent analog would enable researchers to visualize its subcellular localization, quantify its uptake and distribution, and potentially identify its direct molecular targets. These application notes provide a comprehensive guide to the proposed synthesis, characterization, and utilization of a fluorescently labeled this compound probe.
Data Presentation
The development of a fluorescent molecular probe from this compound would require characterization of its photophysical and biological properties. While specific data for a fluorescent derivative of this molecule is not yet available, the following tables present expected quantitative data based on published values for similar fluorescently labeled triterpenoid (B12794562) probes.[2][3][4]
Table 1: Photophysical Properties of a Hypothetical Fluorescent this compound Probe (Probe-DBK)
| Property | BODIPY-DBK | NBD-DBK |
| Absorption Maximum (λabs, nm) | ~500-520 | ~460-480 |
| Emission Maximum (λem, nm) | ~510-530 | ~530-550 |
| Molar Extinction Coefficient (ε, M-1cm-1) | > 80,000 | ~12,000 |
| Fluorescence Quantum Yield (ΦF) | > 0.80 | ~0.20-0.40 |
| Stokes Shift (nm) | ~10-20 | ~70-90 |
Table 2: Biological Activity and Cellular Uptake of Probe-DBK
| Parameter | Value | Cell Line |
| IC50 (EBV-EA Inhibition, µM) | < 10 | Raji cells |
| Cellular Uptake (t1/2, min) | ~30-60 | HeLa, MCF-7 |
| Cytotoxicity (CC50, µM) | > 50 | HEK293 |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent this compound Probe
This protocol describes a proposed method for conjugating a fluorescent dye, such as a BODIPY derivative, to the karounidiol (B1673296) backbone. This would likely involve modification of the parent compound to introduce a reactive handle for dye conjugation.
Workflow for Synthesis of a Fluorescent Probe
Caption: Proposed workflow for the synthesis of a fluorescent this compound probe.
Materials:
-
This compound
-
Appropriate protecting and deprotecting reagents
-
Linker molecule with a terminal reactive group (e.g., 6-aminohexanoic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-reactive fluorescent dye (e.g., BODIPY FL-SE)
-
Anhydrous solvents (DMF, DCM)
-
HPLC system for purification
-
NMR spectrometer and Mass spectrometer for characterization
Methodology:
-
Selective Modification: Selectively deprotect or hydrolyze one of the benzoyl esters of this compound to reveal a free hydroxyl group. This may require enzymatic or carefully controlled basic hydrolysis.
-
Linker Attachment: Couple a bifunctional linker, such as 6-aminohexanoic acid, to the free hydroxyl group via an esterification reaction. This introduces a terminal carboxylic acid.
-
Activation: Activate the terminal carboxylic acid of the linker using EDC and NHS in anhydrous DMF to form an NHS ester.
-
Fluorophore Conjugation: Add an amine-reactive fluorescent dye (e.g., an amine-containing BODIPY derivative) to the reaction mixture and stir overnight at room temperature, protected from light.
-
Purification: Purify the resulting fluorescent conjugate by reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Protocol 2: Cellular Imaging with Fluorescent Probe-DBK
This protocol outlines the use of the fluorescent probe for imaging its subcellular distribution in cultured cells.
Materials:
-
Fluorescent Probe-DBK stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., Raji cells for EBV studies, or other cancer cell lines)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or chamber slides
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets
Methodology:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
Probe Incubation: Dilute the Probe-DBK stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a specified time course (e.g., 30 min, 1 hr, 4 hr) at 37°C and 5% CO2.
-
Washing: Wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unbound probe.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Counterstaining: If desired, stain the cell nuclei with DAPI for 5 minutes.
-
Imaging: Mount the dishes on the fluorescence microscope and acquire images using the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 3: Flow Cytometry Analysis of Probe Uptake
This protocol details a method to quantify the cellular uptake of Probe-DBK.
Materials:
-
Fluorescent Probe-DBK
-
EBV-positive cell line (e.g., Raji) and a negative control cell line
-
TPA for induction of EBV-EA
-
Flow cytometry tubes
-
PBS with 2% Fetal Bovine Serum (FACS buffer)
-
Flow cytometer
Methodology:
-
Cell Treatment: Culture Raji cells and treat a subset with TPA (e.g., 20 ng/mL) for 24-48 hours to induce EBV-EA expression.
-
Probe Labeling: Harvest the cells and resuspend them in fresh medium containing various concentrations of Probe-DBK (e.g., 0.1, 1, 10 µM). Incubate for 1 hour at 37°C.
-
Washing: Wash the cells twice with cold FACS buffer to stop uptake and remove the excess probe.
-
Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer, detecting the fluorescence signal in the appropriate channel (e.g., FITC channel for BODIPY-FL).
-
Data Interpretation: Compare the mean fluorescence intensity between untreated and TPA-treated cells to determine if the probe's uptake or retention is altered by the viral lytic cycle induction.
Protocol 4: Target Identification Workflow
The inhibitory action of this compound on TPA-induced signaling suggests it may interact with components of this pathway. The following workflow and diagram outline a strategy to identify its molecular targets.
TPA-Induced Signaling Pathway
Caption: TPA-induced signaling pathway leading to EBV-EA activation and potential points of inhibition.
Target Identification Workflow
Caption: A proposed workflow for identifying the protein targets of this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a biotin (B1667282) tag, creating an affinity probe.
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., Raji cells).
-
Affinity Pull-down: Incubate the biotinylated probe with the cell lysate. Use streptavidin-coated magnetic beads to capture the probe and any interacting proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Identification: Search the MS/MS data against a protein database to identify the proteins that specifically bind to the probe.
-
Target Validation: Validate the identified targets using orthogonal methods such as Surface Plasmon Resonance (SPR) to measure binding affinity, or by confirming the interaction in cells using techniques like Western blotting or cellular thermal shift assays (CETSA).
References
Application Notes & Protocols: A Phased Approach to Mechanism of Action (MoA) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Elucidating the mechanism of action (MoA) of a novel compound is a critical step in the drug discovery and development process. A thorough understanding of how a compound exerts its pharmacological effects is essential for rational lead optimization, predicting potential side effects, and identifying patient populations most likely to respond to treatment.[1][2] These application notes provide a comprehensive, phased experimental framework for dissecting the MoA of a new chemical entity (NCE), from initial target identification to in vivo validation. The protocols and workflows are designed to be adaptable to a wide range of compound classes and therapeutic areas.
Phase 1: Target Identification and Engagement
The primary goal of this phase is to identify the direct molecular target(s) of the compound and to confirm physical binding in a relevant biological context. Demonstrating that a compound engages its intended target within a cellular environment provides crucial evidence for its mechanism of action.[1][3]
Key Experiments:
-
Affinity Chromatography-Mass Spectrometry: Immobilize the compound on a solid support to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.[4]
-
Bioluminescence Resonance Energy Transfer (BRET): A proximity-based assay that can measure ligand binding in live cells by detecting energy transfer between a luciferase-tagged target protein and a fluorescently labeled ligand.[4][5]
Experimental Workflow: Target Identification & Engagement
Caption: Workflow for identifying and validating compound target engagement.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if the compound binds to and stabilizes a target protein in a cellular environment.
Materials:
-
Cell line expressing the target protein.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Test compound and vehicle control (e.g., DMSO).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Instrumentation: PCR thermocycler, centrifuge, equipment for SDS-PAGE and Western blotting.
Methodology:
-
Cell Treatment: Seed cells in culture plates and grow to 80-90% confluency. Treat cells with the test compound at various concentrations or with a vehicle control for a specified time.
-
Harvesting: After treatment, wash cells with PBS and harvest by scraping. Resuspend cell pellets in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature point using SDS-PAGE and Western blotting with a specific antibody.
-
Data Analysis: Quantify band intensities from the Western blot. Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore engagement.
Data Presentation: Target Engagement Summary
| Assay Type | Compound ID | Target Protein | Result (EC50 / ΔTm) | Cell Line |
| CETSA | NCE-123 | Kinase X | ΔTm = +4.5°C | HEK293 |
| NanoBRET | NCE-123 | Kinase X | EC50 = 75 nM | MCF-7 |
| Affinity-MS | NCE-123 | Kinase X | Identified as top hit | Jurkat |
Phase 2: Biochemical and Cellular Characterization
Once a direct target is confirmed, this phase aims to characterize the functional consequences of compound binding. This involves validating the MoA through biochemical assays and assessing the compound's impact on downstream cellular signaling pathways.[6][7][8]
Key Experiments:
-
Biochemical Assays: In vitro assays using purified protein to determine binding affinity (e.g., Surface Plasmon Resonance - SPR) or inhibitory/activating activity (e.g., kinase activity assays).[6][8]
-
Signaling Pathway Analysis (Western Blot): Measure changes in the phosphorylation status or abundance of downstream proteins in the target's signaling cascade.
-
Reporter Gene Assays: Use engineered cell lines with a reporter gene (e.g., luciferase) under the control of a transcription factor regulated by the target pathway to quantify pathway activation or inhibition.[7]
-
Transcriptomics/Proteomics: Global analysis of changes in gene expression (RNA-Seq) or protein abundance/phosphorylation (Mass Spectrometry) to identify affected pathways and potential off-targets.[9][10]
Signaling Pathway: Kinase X Cascade
Caption: Inhibition of the Kinase X signaling cascade by NCE-123.
Protocol: Western Blot for Phospho-Substrate A
Objective: To measure the inhibition of Kinase X activity in cells by quantifying the phosphorylation of its direct substrate, Substrate A.
Materials:
-
Cell line expressing Kinase X and Substrate A.
-
Test compound (NCE-123) and vehicle control.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-Substrate A (p-Substrate A) and anti-total-Substrate A (t-Substrate A).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Methodology:
-
Cell Treatment: Plate cells and grow to desired confluency. Starve cells if necessary to reduce basal signaling. Treat with a dose-response of NCE-123 or vehicle for the desired time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells, collect lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, and denature at 95°C. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-Substrate A) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Substrate A or a housekeeping protein (e.g., GAPDH).
-
Analysis: Quantify the band intensity for p-Substrate A and normalize it to the total Substrate A signal. Plot the normalized signal against compound concentration to determine the IC50.
Data Presentation: Cellular Activity Summary
| Assay Type | Compound ID | Readout | Result (IC50 / EC50) | Cell Line |
| Kinase Activity (Biochemical) | NCE-123 | Kinase X Inhibition | IC50 = 15 nM | N/A |
| Western Blot (Cellular) | NCE-123 | p-Substrate A Inhibition | IC50 = 90 nM | MCF-7 |
| Reporter Gene (Cellular) | NCE-123 | TF-Luciferase Inhibition | IC50 = 110 nM | HEK293 |
| Proliferation Assay | NCE-123 | Cell Growth Inhibition | GI50 = 150 nM | MCF-7 |
Phase 3: In Vivo Model Validation
The final phase of MoA studies involves confirming that the compound's activity and mechanism observed in vitro translate to a living organism. These studies are essential for establishing a link between target engagement, pathway modulation, and therapeutic efficacy.[11][12][13]
Key Experiments:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Correlate the concentration of the drug in plasma and tumor tissue over time (PK) with a biomarker of target engagement or pathway modulation (PD).
-
In Vivo Target Engagement: Measure target occupancy or stabilization in tissues from treated animals (e.g., using ex vivo CETSA or antibody-based methods).
-
Efficacy Studies: Evaluate the anti-tumor activity or therapeutic effect of the compound in relevant animal models of disease (e.g., mouse xenograft models).[12]
Logical Relationship: From Target to Efficacy
Caption: Logical flow from drug administration to therapeutic effect.
Protocol: Mouse Xenograft Efficacy Study
Objective: To assess the anti-tumor efficacy of NCE-123 in an in vivo cancer model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).
-
Human cancer cell line (e.g., MCF-7).
-
Matrigel or similar basement membrane matrix.
-
Test compound formulated in a suitable vehicle.
-
Calipers for tumor measurement.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MCF-7 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, NCE-123 low dose, NCE-123 high dose, positive control).
-
Dosing: Administer the compound and vehicle according to the planned schedule (e.g., daily oral gavage). Record the body weight of each mouse regularly to monitor toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., ex vivo CETSA, Western blot for biomarkers).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Data Presentation: In Vivo Efficacy and PD
| Group | N | Dosing Schedule | Final Mean Tumor Volume (mm³) | % TGI | p-value vs. Vehicle | Mean p-Substrate A Inhibition (%) |
| Vehicle | 10 | Daily, p.o. | 1250 ± 150 | - | - | 0% |
| NCE-123 (10 mg/kg) | 10 | Daily, p.o. | 650 ± 95 | 48% | <0.05 | 45% |
| NCE-123 (30 mg/kg) | 10 | Daily, p.o. | 275 ± 60 | 78% | <0.001 | 85% |
| Positive Control | 10 | Daily, p.o. | 250 ± 55 | 80% | <0.001 | 90% |
References
- 1. selvita.com [selvita.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. Study Establishes Molecular Link Between Tumor Metabolism and Drug Engagement in Cancer Cells | Morningstar [morningstar.com]
- 6. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 7. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Computational analyses of mechanism of action (MoA): data, methods and integration - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00069A [pubs.rsc.org]
- 10. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Application Note: HPLC-UV Method for the Quantification of 3,29-O-Dibenzoyloxykarounidiol
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the accurate quantification of 3,29-O-Dibenzoyloxykarounidiol. The presence of two benzoyl ester groups on the karounidiol (B1673296) backbone provides strong chromophores, enabling sensitive and specific detection at 230 nm. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in research, quality control, and drug development settings.
Introduction
Karounidiol is a triterpenoid (B12794562) diol that, along with its derivatives, has garnered interest in phytochemical and pharmacological research. The derivatization of karounidiol with benzoyl groups, forming this compound, significantly enhances its lipophilicity and introduces strong ultraviolet (UV) absorbing properties. This alteration in physicochemical properties necessitates a reliable analytical method for its quantification in various matrices.
High-performance liquid chromatography (HPLC) coupled with UV detection is a widely accessible and robust technique for the analysis of small molecules.[1] For compounds lacking a native chromophore, derivatization is often required.[2] However, the benzoyl esters in this compound provide inherent chromophores that absorb strongly in the UV spectrum, making direct HPLC-UV analysis a suitable and efficient approach.[3] This application note presents a validated HPLC-UV method for the precise and accurate quantification of this compound.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water
-
Acid: Formic acid (analytical grade)
-
Filters: 0.22 µm syringe filters (PTFE or nylon)
Instrumentation
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 70% B to 95% B over 10 min, hold at 95% B for 2 min, return to 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | 15 minutes |
Table 1: Optimized HPLC-UV Chromatographic Conditions.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (at initial conditions or a suitable methanol/water mixture) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material, formulation). The procedure should be optimized based on the specific sample matrix.
-
Extraction: Accurately weigh a known amount of the homogenized sample and extract with a suitable solvent (e.g., methanol or ethyl acetate) using sonication or maceration.[4]
-
Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system.
-
Dilution: Dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5]
Specificity
Specificity was evaluated by analyzing a blank sample (matrix without the analyte) to ensure no interfering peaks were observed at the retention time of this compound. The peak purity was also assessed using a PDA detector.
Linearity and Range
Linearity was assessed by injecting the working standard solutions at six different concentrations in triplicate. The calibration curve was constructed by plotting the peak area against the concentration. The coefficient of determination (R²) was calculated.
Accuracy
Accuracy was determined by a recovery study, spiking a blank matrix with the analyte at three different concentration levels (low, medium, and high). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days.
The precision was expressed as the relative standard deviation (%RSD).
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[1]
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of key parameters in the HPLC-UV method.
Results and Discussion
The developed HPLC-UV method provided a well-resolved and symmetric peak for this compound, with a typical retention time of approximately 8.5 minutes under the specified conditions.
Quantitative Data Summary
The method validation results are summarized in the tables below.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Coefficient of Determination (R²) | > 0.999 |
| Regression Equation | y = mx + c |
| LOD | 0.25 µg/mL |
| LOQ | 0.75 µg/mL |
| Retention Time | ~8.5 min |
Table 2: Summary of Linearity, LOD, and LOQ Data.
| Concentration Spiked (µg/mL) | Mean Recovery (%) | %RSD (n=3) |
| 10 (Low) | 99.5 | 1.2 |
| 50 (Medium) | 101.2 | 0.8 |
| 90 (High) | 99.8 | 0.9 |
Table 3: Accuracy Data from Recovery Studies.
| Precision Type | Concentration (µg/mL) | %RSD (n=6) |
| Repeatability (Intra-day) | 50 | 0.65 |
| Intermediate (Inter-day) | 50 | 1.35 |
Table 4: Precision Data (Repeatability and Intermediate Precision).
The results indicate that the method is highly linear, sensitive, accurate, and precise for the quantification of this compound within the specified range. The low %RSD values for repeatability and intermediate precision demonstrate the robustness of the method.
Conclusion
This application note describes a simple, rapid, and reliable HPLC-UV method for the quantification of this compound. The method has been validated according to ICH guidelines and has shown excellent performance in terms of specificity, linearity, accuracy, and precision. The use of a standard C18 column and common HPLC solvents makes this method easily transferable to most analytical laboratories, providing a valuable tool for researchers and drug development professionals.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. jocpr.com [jocpr.com]
- 3. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Preparing High-Purity 3,29-O-Dibenzoyloxykarounidiol Stock Solutions for Cellular Assays
Abstract
This application note provides a detailed protocol for the preparation of stock solutions of 3,29-O-Dibenzoyloxykarounidiol, a bioactive triterpenoid (B12794562) ester. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for use in various in vitro experimental settings, including cell-based assays for drug discovery and development. The protocol outlines the necessary materials, safety precautions, and step-by-step instructions for solubilization and storage to maintain the integrity and activity of the compound.
Introduction
This compound is a multiflorane-type triterpenoid ester isolated from sources such as the fruits of Trichosanthes kirilowii Maxim. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in pharmacology due to their wide range of biological activities. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro study to ensure reliable and reproducible experimental outcomes. This document provides a standardized procedure for the preparation of this compound stock solutions, primarily using dimethyl sulfoxide (B87167) (DMSO) as the solvent, which is a common practice for non-polar compounds in biological research.
Compound Information and Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations when preparing stock solutions of desired concentrations.
| Property | Value | Source |
| Molecular Formula | C₄₄H₅₆O₄ | [1] |
| Molecular Weight | 648.9 g/mol | [2] |
| Purity | ≥98% | [2] |
| Appearance | Solid (e.g., powder or film) | |
| Recommended Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Recommended Storage (Solid) | 2-8°C for up to 24 months | [2] |
| Recommended Storage (Stock Solution) | -20°C in tightly sealed aliquots for up to two weeks | [2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating a dilution series for cell-based assays.
Materials and Equipment
-
This compound (solid)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance (accurate to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Pipettes (P1000, P200, P20) and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for the compound and solvent for specific handling and disposal information.
Step-by-Step Procedure
-
Equilibrate Compound: Before opening, allow the vial containing this compound to equilibrate to room temperature for at least one hour. This prevents condensation from forming inside the vial.[2]
-
Weigh the Compound:
-
Tare the analytical balance with a clean microcentrifuge tube or amber vial.
-
Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.489 mg. It is often more practical to weigh a slightly larger amount (e.g., 10 mg) and adjust the solvent volume accordingly to achieve the desired concentration.
-
-
Calculate Required Solvent Volume: Use the following formula to calculate the volume of DMSO needed:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
Example for 10 mg of compound to make a 10 mM stock: Volume (L) = 0.010 g / (648.9 g/mol x 0.010 mol/L) = 0.00154 L = 1.54 mL
-
Dissolve the Compound:
-
Add the calculated volume of sterile DMSO to the vial containing the weighed compound.
-
Vortex the solution thoroughly for several minutes until the solid is completely dissolved.
-
If the compound does not readily dissolve, brief sonication in a water bath can be used to aid dissolution.
-
-
Storage of the Stock Solution:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to two weeks is a common recommendation).[2] For longer-term storage, consult the manufacturer's guidelines, though preparing fresh stocks is often preferred.
-
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare Dilutions: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment (e.g., 100 µM, 30 µM, 10 µM).
-
Important: To avoid precipitation of the compound, add the DMSO stock solution to the culture medium while gently vortexing or swirling the medium. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cellular toxicity. A solvent control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Visualized Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.
References
Application Notes and Protocols for 3,29-O-Dibenzoyloxykarounidiol in In Vivo Xenograft Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the preclinical evaluation of 3,29-O-Dibenzoyloxykarounidiol, a novel investigational compound, using in vivo xenograft models. Xenograft studies are a cornerstone of preclinical cancer research, offering a platform to assess the anti-tumor efficacy and potential toxicity of new therapeutic agents in a living organism.[1][2][3][4] These models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are instrumental in bridging the gap between in vitro discoveries and clinical applications.[2][5]
The protocols outlined herein are based on established methodologies for in vivo xenograft studies and are intended to serve as a foundational template.[5][6] Researchers should adapt these protocols based on the specific cancer cell lines, mouse strains, and experimental endpoints relevant to their research questions. As this compound is a novel agent, the quantitative data tables are presented as templates to be populated with experimental findings. The described signaling pathways represent common mechanisms of action for anti-cancer compounds and provide a starting point for investigating the biological activity of this compound.
Quantitative Data Summary
Effective data presentation is crucial for the interpretation and comparison of experimental outcomes. The following tables are templates for summarizing the quantitative data obtained from in vitro and in vivo studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast | Enter Data | Enter Data |
| e.g., A549 | Lung | Enter Data | Enter Data |
| e.g., HCT116 | Colon | Enter Data | Enter Data |
| e.g., U87-MG | Glioblastoma | Enter Data | Enter Data |
Table 2: In Vivo Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | e.g., Daily | Enter Data | - | Enter Data |
| This compound | Dose 1 | e.g., Daily | Enter Data | Enter Data | Enter Data |
| This compound | Dose 2 | e.g., Daily | Enter Data | Enter Data | Enter Data |
| Positive Control (e.g., Paclitaxel) | Dose | e.g., Q3D | Enter Data | Enter Data | Enter Data |
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of this compound.
Cancer Cell Line Culture and Preparation
-
Cell Line Selection: Choose human cancer cell lines appropriate for the research question. Ensure cell lines are obtained from a reputable source (e.g., ATCC) and are routinely tested for mycoplasma contamination.[2]
-
Cell Culture: Culture the selected cancer cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a viable cell count using a hemocytometer or an automated cell counter.
-
Cell Suspension: Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration for injection (typically 1 x 10^6 to 10 x 10^7 cells/mL). Keep the cell suspension on ice until injection.[5]
In Vivo Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice, SCID mice, or NSG mice) aged 6-8 weeks.[2]
-
Acclimatization: Allow the mice to acclimate to the animal facility for at least one week before any experimental procedures.[6]
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the prepared cell suspension into the flank of each mouse using a 27-30 gauge needle.[6]
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure the length (L) and width (W) using digital calipers. Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[2]
Treatment Administration
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, different doses of this compound, positive control).[5][6]
-
Drug Preparation: Prepare this compound in a suitable vehicle solution for administration. The choice of vehicle will depend on the solubility of the compound.
-
Administration: Administer the treatment via the desired route (e.g., intraperitoneal, intravenous, oral gavage) according to the planned dosing schedule. The dosage should be based on prior in vitro data or a maximum tolerated dose (MTD) study.[6]
Data Collection and Efficacy Evaluation
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.[6]
-
Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week as a general indicator of toxicity.[6]
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity or distress.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size, or after a predetermined treatment period), euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.[6]
-
Tissue Collection: Excise the tumors and record their final weight. Portions of the tumor tissue can be fixed in formalin for histological analysis or snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, PCR).[5][6]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the experimental workflow and potential signaling pathways that may be modulated by this compound.
Caption: Experimental workflow for in vivo xenograft model studies.
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells. The two main apoptosis pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
Caption: The extrinsic apoptosis pathway.
Caption: The intrinsic apoptosis pathway.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct in vivo xenograft tumor model for predicting chemotherapeutic drug response in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols for the Purification of 3,29-O-Dibenzoyloxykarounidiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of 3,29-O-Dibenzoyloxykarounidiol, a bioactive triterpenoid (B12794562), from crude plant extracts. The methodologies outlined are based on established techniques for the isolation of similar natural products and are intended to serve as a robust starting point for laboratory-scale purification.
Introduction
This compound is a complex triterpenoid with the chemical formula C44H56O4[1]. Triterpenoids are a class of natural products known for their diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-tumor effects[2]. The purification of these compounds from their natural sources is a critical step in drug discovery and development. This document outlines a multi-step purification strategy, beginning with extraction from the plant matrix, followed by preliminary purification using macroporous resin and concluding with a high-resolution chromatographic step.
The protocols provided herein are designed to be adaptable and may require optimization based on the specific plant source and the composition of the crude extract.
Purification Strategy Overview
The overall workflow for the purification of this compound is a sequential process designed to enrich the target compound while removing impurities. The strategy involves:
-
Extraction: Liberation of the compound from the plant material.
-
Preliminary Purification: Use of macroporous resin to remove highly polar and non-polar impurities.
-
High-Resolution Chromatography: Final purification to achieve high purity using a technique such as High-Speed Counter-Current Chromatography (HSCCC).
-
Purity Analysis: Assessment of the final product purity using High-Performance Liquid Chromatography (HPLC).
Figure 1: General workflow for the purification of this compound.
Experimental Protocols
3.1. Protocol 1: Extraction
This protocol describes the initial extraction of this compound from the plant source. Trichosanthes kirilowii has been identified as a source of a related compound, 3,29-Dibenzoyl karounitriol, and is a suitable starting material[3].
-
Materials and Reagents:
-
Dried and powdered plant material (e.g., roots of Trichosanthes kirilowii)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Rotary evaporator
-
Filtration apparatus
-
-
Procedure:
-
Percolate 500 g of the dried, powdered plant material with 5 L of 70% ethanol at room temperature for 48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.
-
Dissolve the crude extract in 1 L of deionized water.
-
Perform liquid-liquid partitioning by extracting the aqueous solution six times with 1 L of ethyl acetate.
-
Pool the ethyl acetate fractions and evaporate the solvent to yield a crude extract enriched in triterpenoids[4].
-
3.2. Protocol 2: Preliminary Purification with Macroporous Resin
This step aims to remove highly polar compounds and some non-polar pigments, enriching the fraction containing this compound. AB-8 macroporous resin is a suitable choice for this purpose[5].
-
Materials and Reagents:
-
Crude extract from Protocol 1
-
AB-8 Macroporous Resin
-
Chromatography column
-
Deionized water
-
Ethanol (25%, 50%, and 75%)
-
-
Procedure:
-
Pack a chromatography column with AB-8 macroporous resin and equilibrate with deionized water.
-
Dissolve the crude extract in a minimal amount of 50% ethanol and load it onto the column.
-
Allow the sample to adsorb onto the resin for 2 hours[5].
-
Wash the column sequentially with two column volumes of deionized water, followed by two column volumes of 25% ethanol to remove highly polar impurities.
-
Elute the column with two column volumes of 50% ethanol.
-
Elute the target fraction with two column volumes of 75% ethanol[5].
-
Collect the 75% ethanol eluate and concentrate it to dryness. This is the enriched triterpenoid fraction.
-
3.3. Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products[2][4]. The selection of a suitable two-phase solvent system is critical for successful separation.
-
Materials and Reagents:
-
Enriched triterpenoid fraction from Protocol 2
-
HSCCC instrument
-
HPLC-grade solvents for the two-phase system (e.g., chloroform, methanol, water)
-
HPLC for fraction analysis
-
-
Procedure:
-
Solvent System Selection: Prepare a two-phase solvent system. A common system for triterpenoids is chloroform-methanol-water (4:4:2, v/v/v)[4]. The ideal system should provide a partition coefficient (K) for the target compound between 0.5 and 2.0.
-
HSCCC Preparation: Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).
-
Sample Injection: Dissolve a known amount of the enriched fraction (e.g., 150 mg) in a small volume of the mobile phase and inject it into the HSCCC system.
-
Elution: Pump the mobile phase (the lower phase of the solvent system) through the column at a defined flow rate (e.g., 1.5 mL/min) while the column is rotating at a high speed (e.g., 800 rpm)[4].
-
Fraction Collection: Collect fractions at regular intervals and monitor the eluent with a UV detector (if the compound has a chromophore) or by TLC/HPLC analysis of the fractions.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent.
-
3.4. Protocol 4: Purity Assessment by HPLC
The purity of the final product should be determined using HPLC.
-
Materials and Reagents:
-
Purified this compound
-
HPLC system with a UV or DAD detector
-
C18 HPLC column
-
HPLC-grade acetonitrile (B52724) and water
-
-
Procedure:
-
Prepare a standard solution of the purified compound in methanol.
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method, for example, starting with 60% acetonitrile in water and increasing to 100% acetonitrile over 30 minutes.
-
Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 210 nm for triterpenes without strong chromophores)[6].
-
Calculate the purity based on the peak area of the target compound relative to the total peak area.
-
Data Presentation
The following tables present expected quantitative data based on the purification of similar triterpenoids from crude extracts.
Table 1: Summary of Purification Steps and Yields
| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |
| Crude Extraction | 500 g Plant Material | 15,700 | 3.14 (from plant) | ~5 |
| Macroporous Resin | 15.7 g Crude Extract | 2,500 | 15.9 (from crude) | ~40 |
| HSCCC | 150 mg Enriched Fraction | 45 | 30.0 (from enriched) | >98 |
Table 2: HSCCC Parameters for Triterpenoid Separation
| Parameter | Value | Reference |
| Solvent System | Chloroform-Methanol-Water (4:4:2, v/v/v) | [4] |
| Mobile Phase | Lower Phase | [4] |
| Flow Rate | 1.5 mL/min | [4] |
| Rotational Speed | 800 rpm | - |
| Sample Size | 150 mg | [4] |
Table 3: HPLC Conditions for Purity Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | - |
| Mobile Phase A | Water | [6] |
| Mobile Phase B | Acetonitrile | [6] |
| Gradient | 60-100% B over 30 min | - |
| Flow Rate | 1.0 mL/min | - |
| Detection | 210 nm | [6] |
Logical Relationships in Purification
The success of the purification protocol relies on the orthogonal nature of the separation techniques employed. Each step exploits different chemical properties of the target molecule and impurities to achieve separation.
Figure 2: Relationship between purification techniques and physicochemical properties.
Conclusion
The protocols and data presented provide a comprehensive guide for the purification of this compound from crude plant extracts. By employing a multi-step approach that combines solvent extraction, macroporous resin chromatography, and high-speed counter-current chromatography, it is feasible to obtain this triterpenoid at a high degree of purity suitable for further research and development. The provided workflows and parameters should serve as a strong foundation for optimizing the purification of this and other related natural products.
References
- 1. This compound | C44H56O4 | CID 10919365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CAS 873001-54-8 | 3,29-Dibenzoyl rarounitriol [phytopurify.com]
- 4. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3,29-O-Dibenzoyloxykarounidiol and Related Triterpenoids in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in drug discovery due to their wide range of biological activities. These activities often stem from their ability to modulate the function of key enzymes involved in various physiological and pathological processes. While specific data on 3,29-O-Dibenzoyloxykarounidiol is not extensively available in public literature, its structural classification as a benzoylated triterpenoid (B12794562) suggests potential inhibitory activity against several enzyme families. This document provides a generalized framework and protocols for assessing the enzyme inhibitory potential of this compound and other similar triterpenoid compounds. The protocols are based on established assays for enzymes known to be targeted by this class of molecules.
Potential Enzyme Targets for Triterpenoids
Based on studies of structurally related triterpenoids, potential enzyme targets for this compound may include, but are not limited to:
-
Proteases: Such as trypsin and chymotrypsin, which are involved in digestion and other physiological processes.[1]
-
Glucosidases and Amylases: Enzymes that play a crucial role in carbohydrate metabolism and are key targets in diabetes research.[2][3]
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system and are targets for Alzheimer's disease therapies.[2][3]
-
Cytochrome P450 (CYP) Enzymes: A superfamily of enzymes involved in the metabolism of drugs and other xenobiotics.[4][5]
-
DNA Polymerases and Topoisomerases: Enzymes essential for DNA replication and repair, making them targets for anticancer agents.[6]
-
Hyaluronidases: Enzymes that degrade hyaluronic acid and are involved in processes like inflammation and cancer metastasis.[7]
Data Presentation: Inhibitory Activities of Representative Triterpenoids
The following table summarizes published quantitative data for the inhibitory activity of various triterpenoids against different enzymes. This data can serve as a reference for interpreting results obtained with this compound.
| Triterpenoid | Target Enzyme(s) | Inhibition Constant (Ki) / IC50 | Inhibition Type | Reference |
| Lupeol | Trypsin | Ki = 22 µM | Competitive | [1] |
| Chymotrypsin | Ki = 8 µM | Competitive | [1] | |
| α-Amyrin | Trypsin | Ki = 29 µM | Competitive | [1] |
| Chymotrypsin | Ki = 18 µM | Competitive | [1] | |
| Lupeol Linoleate | Trypsin | Ki = 7 µM | Non-competitive | [1] |
| Lupeol Palmitate | Trypsin | Ki = 10 µM | Non-competitive | [1] |
| α-Amyrin Linoleate | Trypsin | Ki = 16 µM | Non-competitive | [1] |
| Chymotrypsin | Ki = 28 µM | Non-competitive | [1] | |
| α-Amyrin Palmitate | Chymotrypsin | Ki = 6 µM | Non-competitive | [1] |
| Glycyrrhizin | Hyaluronate Lyase (recombinant) | Ki = 3.1 x 10⁻⁶ mol/mL | Non-competitive | [7] |
| Fomitellic Acids | DNA Polymerase α and β | Potent inhibitors | Not specified | [6] |
| DNA Topoisomerase I and II | Potent inhibitors | Not specified | [6] | |
| Ursolic Acid | DNA Topoisomerase I and II | Potent inhibitors | Not specified | [6] |
Experimental Protocols
The following are detailed methodologies for key enzyme inhibition assays that can be adapted for testing this compound.
Protocol 1: Serine Protease (Trypsin/Chymotrypsin) Inhibition Assay
Objective: To determine the inhibitory effect of the test compound on the activity of serine proteases like trypsin and chymotrypsin.
Materials:
-
Trypsin or Chymotrypsin from bovine pancreas
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (for Trypsin) or N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (for Chymotrypsin)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Aprotinin for Trypsin, Chymostatin for Chymotrypsin)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in Tris-HCl buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
-
Assay Protocol (96-well plate format):
-
To each well, add:
-
20 µL of the test compound dilution (or buffer for control, or positive control).
-
160 µL of Tris-HCl buffer.
-
10 µL of the enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
-
Protocol 2: α-Glucosidase Inhibition Assay
Objective: To evaluate the inhibitory potential of the test compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Acarbose)
-
Sodium carbonate (Na₂CO₃) solution (to stop the reaction)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
-
Assay Protocol (96-well plate format):
-
To each well, add:
-
50 µL of the test compound dilution (or buffer for control, or positive control).
-
100 µL of the α-glucosidase solution.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described in Protocol 1.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
Signaling Pathway: Triterpenoid Inhibition of the NF-κB Pathway
Many triterpenoids exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a plausible target for bioactive triterpenoids.
Caption: Triterpenoid inhibition of the NF-κB signaling pathway.
Disclaimer: The protocols and potential targets described herein are based on the activities of the broader class of triterpenoids. Experimental conditions for this compound may require optimization. It is recommended to perform preliminary screens against a panel of enzymes to identify the most relevant targets for this specific compound.
References
- 1. Inhibition of serine proteases by anti-inflammatory triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs [frontiersin.org]
- 5. Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel triterpenoids inhibit both DNA polymerase and DNA topoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of triterpenes and flavonoids on the enzymatic activity of hyaluronic acid-splitting enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,29-O-Dibenzoyloxykarounidiol
Welcome to the technical support center for the synthesis of 3,29-O-Dibenzoyloxykarounidiol. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical benzoylation step.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Reagents: Benzoylating agent (e.g., benzoyl chloride, benzoic anhydride) may have degraded. Catalyst may be inactive. 2. Sub-optimal Reaction Temperature: The reaction may require heating to proceed at an appreciable rate. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, or it may not be anhydrous. | 1. Use freshly opened or purified reagents and catalysts. 2. Increase the reaction temperature. For instance, in DBU-catalyzed benzoylations, increasing the temperature from room temperature to 50°C has been shown to significantly improve yields.[1][2] 3. Ensure the solvent is dry and appropriate for the reaction. Acetonitrile (B52724) (MeCN) is a commonly used solvent for benzoylation reactions.[1][2] |
| Poor Regioselectivity (Mixture of mono-, di-, and poly-benzoylated products) | 1. Reactivity of Hydroxyl Groups: Karounidiol (B1673296) possesses multiple hydroxyl groups with similar reactivity, leading to non-selective acylation. 2. Reaction Conditions Not Optimized: The conditions may favor multiple acylations. | 1. To favor benzoylation at a specific hydroxyl group, consider the steric and electronic properties of the substrate and reagents. For primary hydroxyl groups, using a bulky benzoylating agent or a selective catalyst system like DBU with 1-benzoylimidazole can be effective.[1][2] 2. Low-temperature protocols can sometimes enhance selectivity by exploiting subtle differences in hydroxyl group reactivity.[1] |
| Formation of Unwanted Byproducts | 1. Side Reactions: The benzoylating agent may react with other functional groups on the substrate or with residual water. 2. Prolonged Reaction Time: Extended reaction times can lead to the formation of multiple benzoylated products.[1] | 1. Carefully control the stoichiometry of the benzoylating agent. Using 1.1 equivalents of 1-benzoylimidazole has proven effective for monobenzoylation.[1][2] 2. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Difficult Purification | 1. Similar Polarity of Products: The desired dibenzoylated product may have a similar polarity to other benzoylated isomers and starting material, making separation by column chromatography challenging. | 1. Optimize the mobile phase for flash column chromatography to achieve better separation. A gradient elution from a non-polar solvent (e.g., petroleum ether or hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[2] 2. Consider alternative purification techniques such as preparative HPLC or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for achieving high regioselectivity in the benzoylation of karounidiol?
A1: Regioselectivity is a significant challenge in the acylation of polyhydroxylated molecules like karounidiol.[3] The most critical parameters to control are:
-
Choice of Acylating Agent: The structure of the benzoylating agent can influence which hydroxyl group is acylated. For example, changing from a carboxylic anhydride (B1165640) to an acyl chloride can shift the site selectivity.[4]
-
Catalyst System: The choice of catalyst is crucial. Organobase catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to provide high regioselectivity for the primary hydroxyl group when used with 1-benzoylimidazole.[2]
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by amplifying small differences in the activation energies for the reaction at different hydroxyl sites.
-
Stoichiometry: Precise control over the amount of the benzoylating agent is essential to avoid over-acylation and the formation of multiple products.[1]
Q2: How can I improve the overall yield of the dibenzoylated product?
A2: To improve the overall yield, consider the following strategies:
-
Optimize Reaction Conditions: Systematically screen different solvents, temperatures, and reaction times. A closed-loop optimization using Bayesian optimization can be a powerful tool for this.[5]
-
Ensure Anhydrous Conditions: Water can consume the acylating agent and lead to the formation of benzoic acid, reducing the yield of the desired product. Use dry solvents and reagents.
-
Efficient Purification: A well-optimized purification protocol is key to isolating the desired product in high purity and yield. Experiment with different solvent systems for column chromatography.
Q3: Are there any enzymatic methods that could be applied to the selective benzoylation of karounidiol?
A3: Yes, enzymatic catalysis is a powerful tool for regioselective acylation of polyhydroxy compounds.[6] Lipases, such as Novozym 435, are known to catalyze acylation with high selectivity, often favoring the primary hydroxyl groups.[6] An enzymatic approach could offer a milder and more selective alternative to traditional chemical methods.
Experimental Protocols
General Procedure for DBU-Catalyzed Regioselective Benzoylation
This protocol is adapted from a method developed for the regioselective benzoylation of diols and carbohydrates and may serve as a starting point for the synthesis of this compound.[2]
-
To a solution of karounidiol (1 equivalent) in dry acetonitrile (MeCN), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents).
-
Stir the mixture at 50°C for 10 minutes.
-
Add 1-benzoylimidazole (2.2 equivalents for dibenzoylation) in dry MeCN to the reaction mixture in portions.
-
Continue stirring at 50°C and monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the MeCN under reduced pressure.
-
Purify the resulting mixture by flash column chromatography using a gradient of ethyl acetate (B1210297) in petroleum ether to afford the desired this compound.[2]
Visualizations
Experimental Workflow for Optimizing Benzoylation
Caption: Workflow for the synthesis and optimization of this compound.
Decision Tree for Troubleshooting Poor Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Overcoming solubility issues with 3,29-O-Dibenzoyloxykarounidiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,29-O-Dibenzoyloxykarounidiol. The information provided is designed to address common challenges, with a focus on overcoming solubility issues.
Troubleshooting Guide: Overcoming Solubility Issues
Question: My this compound is not dissolving in my aqueous buffer for my in vitro assay. What should I do?
Answer:
This compound is a hydrophobic molecule and, as such, has very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is unlikely to be successful. To achieve a working solution for your experiments, you will need to use a solubilizing agent or a combination of co-solvents. Here is a step-by-step troubleshooting workflow:
Experimental Workflow: Solubilization of this compound
Caption: A workflow for dissolving and troubleshooting the solubility of this compound.
Detailed Explanation:
-
Prepare a High-Concentration Stock Solution in an Organic Solvent:
-
It is recommended to first dissolve this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic compounds.[1] Other options include Dichloromethane, Chloroform, Ethyl Acetate, and Acetone.[2]
-
Prepare a stock solution at a high concentration (e.g., 10-50 mM). This minimizes the volume of organic solvent you will need to add to your final aqueous solution.
-
-
Serial Dilution into Aqueous Media:
-
Once you have a clear stock solution, you can perform serial dilutions into your final aqueous buffer or cell culture medium to achieve the desired working concentration.
-
Crucially, after each dilution step, visually inspect the solution for any signs of precipitation. If the compound comes out of solution, the concentration is too high for that particular solvent composition.
-
-
If Precipitation Occurs:
-
Reduce the Final Organic Solvent Concentration: The most common reason for precipitation is that the final concentration of the organic solvent is too low to keep the hydrophobic compound in solution. Try lowering the initial stock concentration in DMSO so that the final dilution step results in a lower overall concentration of this compound.
-
Incorporate a Co-solvent or Surfactant: For particularly challenging solubility issues, the use of a co-solvent like Polyethylene Glycol 300 (PEG300) or a non-ionic surfactant like Tween 80 can be highly effective.[3][4][5][6] These agents help to create a more favorable environment for the hydrophobic compound within the aqueous solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of this compound?
A1: this compound is a triterpenoid (B12794562) compound. Its key identifiers are:
-
Molecular Formula: C44H56O4
-
CAS Number: 389122-01-4
Due to its chemical structure, it is classified as a hydrophobic compound, meaning it has poor solubility in water.
Q2: In which organic solvents is this compound soluble?
A2: Based on available data, this compound is soluble in the following organic solvents:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl sulfoxide (DMSO)
-
Acetone
Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v). Higher concentrations can lead to cytotoxicity and may interfere with your experimental results. It is always best to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.
Q4: Can I use other solubilizing agents besides DMSO?
A4: Yes, several other strategies can be employed, often in combination. The table below summarizes some common options for enhancing the solubility of hydrophobic compounds.
| Solubilizing Agent | Class | Mechanism of Action | Typical Starting Concentration |
| DMSO | Organic Co-solvent | Increases the polarity of the bulk solvent, making it more favorable for hydrophobic compounds. | < 0.5% in final solution |
| PEG300 | Polymeric Co-solvent | A water-miscible polymer that can act as a solubilizing agent for poorly water-soluble compounds.[4][7][8][9] | 1-10% in final solution |
| Tween 80 | Non-ionic Surfactant | Forms micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution.[3][5][6] | 0.01-0.1% in final solution |
Q5: Are there any detailed protocols for using these solubilizing agents?
A5: Yes, here are some starting protocols. Note that these may need to be optimized for your specific experimental conditions.
Experimental Protocol: Solubilization using a Co-solvent (PEG300)
-
Prepare a stock solution: Dissolve this compound in 100% PEG300 to a desired stock concentration (e.g., 10 mM). Gentle warming and vortexing may aid dissolution.
-
Prepare an intermediate dilution: Dilute the PEG300 stock solution in your aqueous buffer or cell culture medium. A 1:10 dilution is a good starting point.
-
Final dilution: Further dilute the intermediate solution to your final desired working concentration.
-
Vortex and visually inspect: Ensure the solution is clear and free of any precipitate before use.
Experimental Protocol: Solubilization using a Surfactant (Tween 80)
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50 mM).
-
Prepare a Tween 80 solution: Prepare a 10% (w/v) solution of Tween 80 in your aqueous buffer.
-
Intermediate dilution: Add a small volume of the DMSO stock to the 10% Tween 80 solution and vortex vigorously. The goal is to create a micellar suspension of the compound.
-
Final dilution: Dilute the Tween 80/compound mixture into your final aqueous buffer or cell culture medium to achieve the desired working concentration. The final Tween 80 concentration should be low (e.g., <0.1%).
Q6: What are the potential biological activities of this compound and what signaling pathways might be involved?
A6: While specific data for this compound is limited, triterpenoids as a class are known to exhibit a range of biological activities, including anti-inflammatory and pro-apoptotic effects.[6]
-
Anti-inflammatory effects: Many plant-derived compounds exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] These pathways regulate the expression of pro-inflammatory cytokines.
-
Apoptotic effects: Triterpenoids can induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways, which involve the activation of a cascade of enzymes called caspases.[12][13]
Below is a diagram illustrating a simplified version of the intrinsic apoptotic pathway that could be investigated in relation to this compound's potential activity.
Signaling Pathway: Intrinsic Apoptosis
Caption: A simplified diagram of the intrinsic apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pharma.basf.com [pharma.basf.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. scribd.com [scribd.com]
- 7. PEG300 | Polyethylene glycol 300 | neutral polymer | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 10. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/Akt and caspase pathways mediate oxidative stress-induced chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing 3,29-O-Dibenzoyloxykarounidiol in aqueous buffer solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing 3,29-O-Dibenzoyloxykarounidiol in aqueous buffer solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a triterpenoid (B12794562) compound isolated from sources like Trichosanthes kirilowii Maxim.[1] Like many complex natural products, it is highly hydrophobic, meaning it has poor solubility in water-based solutions such as biological buffers. This limited aqueous solubility can lead to several experimental challenges, including compound precipitation, inaccurate concentration measurements, and consequently, unreliable results in biological assays.[2][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, it is highly recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for dissolving a wide range of hydrophobic compounds, including this compound.[2][4] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) can also be used, but DMSO is generally preferred for its miscibility with aqueous buffers and lower toxicity in most biological assays at low final concentrations.[4]
Q3: What is the maximum recommended final concentration of DMSO in my aqueous working solution?
To minimize solvent-induced artifacts or cytotoxicity in biological assays, the final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5% (v/v).[2] It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples, to account for any effects of the solvent itself.[2]
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds.[2] This occurs because the rapid change in solvent polarity causes the compound to "crash out" of the solution. Here are several strategies to address this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of the aqueous buffer. Instead, perform serial dilutions in the buffer to gradually decrease the solvent concentration.
-
Vigorous Mixing: Ensure thorough mixing by vortexing or sonicating the solution immediately after dilution to aid in dispersion.[2][3]
-
Use of Solubilizing Agents: Incorporate a solubilizing agent, such as a surfactant or cyclodextrin, into your aqueous buffer before adding the compound's stock solution.
Troubleshooting Guide: Compound Stability and Solubility
This guide provides solutions to common problems encountered when preparing and using this compound solutions for biological experiments.
| Problem | Possible Cause | Recommended Solution |
| Compound powder will not dissolve in the biological buffer. | This compound is highly hydrophobic and has very low aqueous solubility. | Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO first. Then, dilute this stock solution into the aqueous buffer to your desired final concentration.[2][4] |
| A precipitate forms immediately upon diluting the DMSO stock solution into the buffer. | The rapid change in solvent polarity is causing the hydrophobic compound to precipitate out of solution.[2] | 1. Perform a stepwise dilution. 2. Ensure vigorous mixing (vortexing) during and after dilution. 3. Consider using a solubilizing agent in your buffer (see protocols below).[2] |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | The compound may be slowly precipitating out of the supersaturated solution or could be degrading. The benzoyl ester groups may be susceptible to hydrolysis, especially in non-neutral pH buffers.[5][6][7] | 1. Prepare fresh working solutions for each experiment and use them immediately. 2. Assess the stability of the compound in your specific buffer and at your experimental temperature over time. 3. Consider using a formulation with solubilizing agents to improve kinetic solubility and stability. 4. If hydrolysis is suspected, maintain the buffer pH as close to neutral (pH 7.4) as possible and store solutions at 2-8°C for short periods.[5] |
| Inconsistent results between experiments. | This could be due to variable amounts of dissolved compound if precipitation is occurring. Poor solubility can lead to variable data and inaccurate structure-activity relationships (SAR).[3] | 1. Visually inspect your working solutions for any signs of precipitation before each use. 2. Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles. 3. Employ one of the solubilization protocols below to ensure consistent and complete dissolution. |
Experimental Protocols for Enhanced Solubilization
Here are detailed methodologies for key experiments to improve the solubility and stability of this compound in aqueous buffers.
Protocol 1: Use of a Non-ionic Surfactant (Tween® 80)
Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[2] Non-ionic surfactants like Tween® 80 (Polysorbate 80) are commonly used in biological applications due to their relatively low toxicity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80 (Polysorbate 80)
-
Biological buffer of choice (e.g., Phosphate (B84403) Buffered Saline - PBS, pH 7.4)
Procedure:
-
Prepare a 10% (w/v) Tween® 80 stock solution: Dissolve 1 g of Tween® 80 in 9 mL of your biological buffer. Mix thoroughly.
-
Prepare the working buffer: Add the 10% Tween® 80 stock solution to your biological buffer to achieve a final Tween® 80 concentration of 0.01% to 0.1%. For example, add 100 µL of 10% Tween® 80 to 99.9 mL of buffer for a final concentration of 0.01%.
-
Prepare a concentrated compound stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare the final working solution: Serially dilute the DMSO stock solution into the Tween® 80-containing buffer to your desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Final Preparation: Before use, visually inspect the solution for any precipitation. If necessary, filter through a 0.22 µm syringe filter.
Protocol 2: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions.[8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Biological buffer of choice (e.g., HEPES buffer, pH 7.4)
Procedure:
-
Prepare the working buffer: Dissolve HP-β-CD directly into your biological buffer to a final concentration typically ranging from 1 to 10 mM. Gentle warming and stirring may be required to fully dissolve the HP-β-CD.
-
Prepare a concentrated compound stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare the final working solution: Add the DMSO stock solution dropwise to the HP-β-CD-containing buffer while vortexing to facilitate the formation of the inclusion complex.
-
Equilibration: Allow the solution to equilibrate for at least 30 minutes at room temperature before use.
-
Final Preparation: Visually inspect for clarity. If needed, centrifuge to pellet any undissolved material and use the supernatant.
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound in a standard phosphate buffer (pH 7.4) at 25°C with and without solubilizing agents. This data is for illustrative purposes to demonstrate the potential effectiveness of these methods.
| Formulation | Maximum Achievable Concentration (µM) | Observation |
| Phosphate Buffer (pH 7.4) | < 1 | Immediate precipitation |
| Phosphate Buffer + 0.5% DMSO | 2-5 | Precipitates over time |
| Phosphate Buffer + 0.1% Tween® 80 + 0.5% DMSO | 25-50 | Clear solution, stable for several hours |
| Phosphate Buffer + 5 mM HP-β-CD + 0.5% DMSO | 50-100 | Clear solution, stable for >24 hours |
Diagrams
Experimental Workflow for Solubilization
Caption: A flowchart illustrating the recommended steps for preparing aqueous working solutions.
Troubleshooting Logic for Compound Precipitation
Caption: A decision-making diagram for addressing compound precipitation.
Potential Degradation Pathway: Ester Hydrolysis
Caption: A diagram showing the potential hydrolytic degradation pathway of the compound.
References
- 1. This compound | 3,29-二苯甲酰基栝楼仁二醇 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 2. benchchem.com [benchchem.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:389122-01-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. hilarispublisher.com [hilarispublisher.com]
Troubleshooting inconsistent results in 3,29-O-Dibenzoyloxykarounidiol assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,29-O-Dibenzoyloxykarounidiol. The information provided is designed to address common issues and inconsistencies that may arise during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a diterpenoid, a class of organic compounds found in various plants. Diterpenoids are of interest to researchers for their potential therapeutic properties.[1][2] The dibenzoyloxy functional groups suggest that it is a derivative of karounidiol, likely modified to enhance its biological activity or solubility. Research in this area often focuses on identifying novel bioactive compounds for drug development.[1]
Q2: Why am I seeing high variability in my cell viability assay results between experiments?
A2: High variability in cell-based assays is a common issue that can stem from several factors. These can be broadly categorized into technical and biological variability.
-
Technical Variability:
-
Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting is a primary source of error.[3] Ensure pipettes are properly calibrated and consider using automated liquid handlers for improved precision.
-
Cell Seeding Density: Minor variations in the initial number of cells seeded can lead to significant differences in cell density at the time of measurement, affecting their response to the compound.[3]
-
Edge Effects: Wells on the periphery of microplates are prone to evaporation, which can alter media and compound concentrations. It is advisable to avoid using the outer wells or fill them with a sterile buffer to minimize this effect.[3][4]
-
Compound Preparation and Solubility: Ensure that this compound is fully dissolved in the solvent and that serial dilutions are accurate. Precipitation of the compound will lead to inconsistent concentrations.[3][5]
-
-
Biological Variability:
-
Cell Line Integrity: Use authenticated, low-passage cell lines to ensure consistency. High-passage cells can undergo genetic drift, altering their phenotype and response to treatments.[3]
-
Cell Culture Conditions: Maintain consistent culture conditions, including media composition, serum batches, incubation times, temperature, and CO2 levels.[3]
-
Q3: My dose-response curve for this compound is not showing a clear sigmoidal shape. What could be the issue?
A3: An atypical dose-response curve can be indicative of several problems:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full dose-response relationship.[4]
-
Solubility Issues: The compound may not be fully soluble in the assay medium, especially at higher concentrations, leading to an inaccurate assessment of its potency.[4][5]
-
Compound Degradation: The stability of the compound in the assay buffer over the experiment's duration should be considered.[6]
-
Assay Interference: The compound may be interfering with the assay readout.[7][8][9] It is crucial to run appropriate controls to test for this.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity Results
Problem: You are observing significant variations in the measured biological activity of this compound across different batches or experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Purity and Integrity | Verify the purity of each new batch of this compound using analytical techniques like HPLC or LC-MS. |
| Inaccurate Stock Solution Concentration | Re-verify the initial weight of the compound and the volume of the solvent used for the stock solution. If possible, confirm the concentration using an analytical method.[4] |
| Compound Degradation | Store the stock solution under the recommended conditions (e.g., protected from light, appropriate temperature) to prevent degradation.[4] Prepare fresh dilutions for each experiment. |
| Inconsistent Pipetting | Calibrate pipettes regularly.[3][4] Use fresh tips for each dilution and replicate. Ensure thorough mixing of solutions at each step.[4] |
| Variable Cell Health | Ensure cells are healthy and within a consistent passage number range.[7] Monitor cell morphology and viability before each experiment. |
Issue 2: Poor Solubility in Aqueous Buffers
Problem: this compound, being a benzoylated diterpenoid, may exhibit poor solubility in aqueous assay buffers, leading to precipitation and inconsistent results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO.[5] However, be mindful of the final solvent concentration in the assay, as it can be toxic to cells. |
| Precipitation Upon Dilution | When diluting the stock solution into the aqueous assay buffer, add it dropwise while vortexing to facilitate dissolution. Visually inspect for any precipitation. |
| Suboptimal pH of the Buffer | Evaluate the solubility of the compound at different pH values to find the optimal condition for your assay. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles of the stock solution can lead to compound precipitation.[5] Aliquot the stock solution into single-use vials to avoid this. |
Issue 3: Assay Interference
Problem: The compound appears to be interfering with the assay technology itself, leading to false-positive or false-negative results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Autofluorescence | For fluorescence-based assays, the compound may exhibit intrinsic fluorescence. Run a control with the compound in the assay medium without cells or other biological components to measure its background fluorescence.[7] |
| Inhibition or Enhancement of Reporter Enzymes | In assays that use reporter enzymes (e.g., luciferase, beta-galactosidase), the compound may directly inhibit or enhance the enzyme's activity. Test the effect of the compound on the purified enzyme in a cell-free system. |
| Light Scattering | At high concentrations, insoluble compound particles can scatter light, interfering with absorbance or fluorescence readings. Centrifuge the plate before reading to pellet any precipitates. |
| Chemical Reactivity | Some compounds can react with assay reagents. Review the chemical structure of this compound for any reactive functional groups that might interfere with your specific assay chemistry. |
Experimental Protocols & Workflows
General Assay Workflow for Cell Viability
This workflow outlines the key steps for assessing the cytotoxicity of this compound.
Caption: A generalized workflow for a cell-based viability assay.
Troubleshooting Logic for Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent assay results.
Caption: A decision tree for troubleshooting inconsistent assay results.
References
- 1. grandviewresearch.com [grandviewresearch.com]
- 2. High production of triterpenoids in Yarrowia lipolytica through manipulation of lipid components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Dosage and Exposure Time for 3,29-O-Dibenzoyloxykarounidiol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the experimental parameters for 3,29-O-Dibenzoyloxykarounidiol, a triterpene benzoate (B1203000) isolated from the fruit of Momordica grosvenori. While this compound has demonstrated potent inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA)[1], specific data on its optimal dosage and exposure time in various experimental models, particularly in cancer cell lines, is not extensively documented in publicly available literature.
This guide offers a framework for researchers to systematically determine these crucial parameters in their own experimental setups. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols based on best practices for similar natural product compounds.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in cell-based assays?
Recommended Initial Concentration Range:
-
Low Range: 1 nM - 100 nM
-
Mid Range: 1 µM - 10 µM
-
High Range: 25 µM - 100 µM
It is advisable to perform a preliminary screen using a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to narrow down the effective range for your specific cell line and assay.
Q2: What are the typical exposure times for in vitro studies with triterpenoid (B12794562) compounds?
A2: The optimal exposure time is dependent on the compound's mechanism of action and the biological question being investigated. For cytotoxicity and cell viability assays, it is common to assess effects at multiple time points to capture both early and late responses.
Commonly Used Exposure Times:
-
24 hours: To assess acute cytotoxicity.
-
48 hours: A standard time point for evaluating effects on cell proliferation.
-
72 hours: To observe longer-term effects and account for slower-acting mechanisms.
A time-course experiment is highly recommended to determine the optimal endpoint for your specific experimental goals.
Q3: What is the best solvent for dissolving this compound for in vitro experiments?
A3: Like many triterpenoids, this compound is likely to have poor solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of such compounds.
Solvent Recommendations:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
For cell culture experiments, dilute the stock solution in the culture medium to the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically ≤ 0.1% to 0.5%.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Are there any known interferences of triterpenoids with common cell viability assays?
A4: Yes, some triterpenoids have been reported to interfere with tetrazolium-based assays like the MTT assay. This is because the chemical structure of some triterpenoids can lead to the non-enzymatic reduction of the MTT reagent, resulting in a false-positive signal for cell viability. It is advisable to include a "no-cell" control with the compound at the highest concentration to check for such interference. If interference is observed, consider using alternative assays such as the sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay that quantifies cellular metabolic activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent compound dilution.- Fluctuation in incubation time. | - Standardize cell seeding protocols and ensure even cell distribution.- Prepare fresh serial dilutions for each experiment.- Use a precise timer for incubation periods. |
| High variability within a single plate | - Edge effects in multi-well plates.- Uneven distribution of cells or compound. | - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Ensure thorough mixing of cells and compound in each well. |
| No observable effect even at high concentrations | - Compound instability in culture medium.- Poor cell permeability.- The chosen cell line is resistant. | - Check the stability of the compound under your experimental conditions.- Consider using permeabilizing agents if appropriate for the assay.- Test the compound on a panel of different cell lines. |
| Precipitation of the compound in the culture medium | - Exceeding the solubility limit of the compound. | - Lower the final concentration of the compound.- Increase the percentage of DMSO slightly, ensuring it remains within the non-toxic range for the cells. |
Experimental Protocols
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) using a Cell Viability Assay
This protocol outlines a general procedure for determining the IC50 of this compound using a standard cell viability assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, SRB, or a commercial ATP-based kit)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include wells for a vehicle control (medium with the highest final DMSO concentration) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
Cell Viability Assessment:
-
Follow the instructions provided with your chosen cell viability assay kit.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals with a solvent.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Data Presentation:
The results of the IC50 determination should be summarized in a table for easy comparison across different cell lines and exposure times.
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| Cell Line A | 24 | [Experimental Value] |
| Cell Line A | 48 | [Experimental Value] |
| Cell Line A | 72 | [Experimental Value] |
| Cell Line B | 24 | [Experimental Value] |
| Cell Line B | 48 | [Experimental Value] |
| Cell Line B | 72 | [Experimental Value] |
Visualizations
Experimental Workflow for IC50 Determination
References
Technical Support Center: Purification of Benzoylated Triterpenoid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of benzoylated triterpenoid (B12794562) isomers.
Troubleshooting Guides
Issue 1: Co-elution or Poor Resolution of Benzoylated Triterpenoid Isomers in HPLC
Co-elution, the incomplete separation of two or more compounds, is a frequent challenge when purifying structurally similar isomers.[1] For benzoylated triterpenoids, which may only differ in the stereochemistry or position of the benzoyl group, achieving baseline separation requires careful method optimization.
Initial Assessment:
-
Peak Shape: Examine the chromatogram for signs of co-elution, such as peak fronting, tailing, or shoulders. A symmetrical peak does not guarantee purity, as perfect co-elution can occur.[2]
-
Detector Assistance: If available, use a Diode Array Detector (DAD) to check for peak purity. Variations in the UV spectra across a single peak suggest the presence of multiple components.[2] Mass spectrometry (MS) can also be used to identify different mass-to-charge ratios within a single chromatographic peak.
Troubleshooting Steps:
-
Mobile Phase Optimization: The composition of the mobile phase is a critical factor in achieving separation.
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. Decreasing the solvent strength (less organic solvent) will increase retention time and may improve resolution.
-
Solvent Type: Switching between acetonitrile and methanol (B129727) can alter selectivity due to their different chemical properties. Methanol is a polar-protic solvent, while acetonitrile is polar-aprotic.[3]
-
pH Modification: For triterpenoids with ionizable groups, adjusting the pH of the mobile phase can significantly impact retention and selectivity. A general guideline is to maintain the pH at least 2 units away from the pKa of the analytes.[4]
-
Additives: The use of additives like formic acid or trifluoroacetic acid can improve peak shape and influence selectivity.
-
-
Stationary Phase Selection: The choice of HPLC column is crucial for resolving isomers.
-
Column Chemistry: If optimizing the mobile phase is insufficient, changing the stationary phase chemistry is often the most effective approach. Consider columns with different selectivities. For instance, if a standard C18 column fails to provide resolution, a column with a different functionality, such as a phenyl-hexyl or a cyano phase, may offer the necessary selectivity.
-
Particle Size and Column Length: Columns with smaller particle sizes or longer lengths provide higher efficiency (more theoretical plates), leading to sharper peaks and better resolution. However, this may also result in higher backpressure.
-
-
Temperature Adjustment:
-
Optimizing the column temperature can affect both selectivity and efficiency. Experiment with different temperatures within the stable range of your column and analytes to find the optimal condition for separation.
-
Frequently Asked Questions (FAQs)
Q1: Why is the purification of benzoylated triterpenoid isomers so challenging?
A1: The purification of benzoylated triterpenoid isomers is difficult due to their structural similarity. Isomers often have very similar polarities and physicochemical properties, leading to co-elution in chromatographic systems. The benzoyl group, while aiding in detection, can also mask subtle structural differences, making separation a significant challenge that requires highly optimized and specific purification methods.
Q2: I'm observing peak tailing with my benzoylated triterpenoids on a silica (B1680970) gel column. What can I do?
A2: Peak tailing on silica gel is common for compounds with polar functional groups. Here are some troubleshooting steps:
-
Solvent System Modification: Add a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase to reduce strong interactions between your compound and the silica.
-
Sample Loading: Ensure your sample is loaded in a small volume of a solvent in which it is highly soluble but which is a weak solvent for elution. Dry loading the sample onto silica gel can also improve peak shape.
-
Column Condition: The silica gel may be too acidic or basic. Using a neutralized silica gel or adding a small amount of a base (like triethylamine) or acid (like formic acid) to the mobile phase can improve peak symmetry.
Q3: Can derivatization with benzoyl chloride affect the separation of triterpenoid isomers?
A3: Yes, derivatization with benzoyl chloride can significantly impact the chromatographic separation of triterpenoid isomers. The benzoyl group is a chromophore, which enhances UV detection. More importantly, it alters the overall polarity and molecular shape of the triterpenoid. This change in physicochemical properties can either improve or hinder the separation of isomers, depending on the specific structures and the chromatographic system used. In many cases, derivatization is intentionally used to enhance the separability of closely related compounds.
Q4: What is a good starting point for developing a preparative HPLC method for benzoylated triterpenoid isomers?
A4: A good starting point is to first develop an analytical HPLC method to achieve baseline separation of the isomers. This analytical method can then be scaled up to a preparative scale. A common approach is to use a reversed-phase C18 column with a gradient elution of acetonitrile and water, often with 0.1% formic acid in both solvents. Start with a broad gradient to determine the approximate elution conditions and then optimize with a shallower gradient around the elution point of the isomers.
Q5: My benzoylated triterpenoid isomers are still co-eluting after optimizing the mobile phase. What should I try next?
A5: If mobile phase optimization is unsuccessful, the next logical step is to change the stationary phase. The selectivity of the separation is highly dependent on the interactions between the analytes and the stationary phase. Switching to a column with a different chemistry, such as a phenyl-hexyl, cyano, or even a chiral stationary phase if the isomers are enantiomers, can provide the different selectivity needed for separation.
Data Presentation
The following table summarizes representative data for the HPLC separation of triterpenoid isomers. Note that specific values will vary depending on the exact isomers, benzoylation pattern, and chromatographic conditions.
| Isomer Pair | Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Oleanolic acid / Ursolic acid (non-benzoylated) | C30, 3 µm | Acetonitrile/Methanol/Water/Acetic Acid | 1.0 | 2.73 | [5] |
| Diastereomeric bis-benzoylated β-carbolines | Reversed-Phase C18 | Varies (e.g., Acetonitrile/Water) | Not Specified | Baseline Separation Achieved | [6] |
| Diastereomeric CSDP esters of a racemic alcohol | Silica Gel | Not Specified | Not Specified | 1.06 | [7] |
Experimental Protocols
General Protocol for Preparative HPLC Purification of Benzoylated Triterpenoid Isomers
This protocol provides a general guideline and should be optimized for the specific benzoylated triterpenoid isomers being purified.
1. Sample Preparation:
-
Dissolve the crude mixture of benzoylated triterpenoid isomers in a suitable solvent (e.g., methanol, acetonitrile, or a mixture that is compatible with the initial mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. Analytical Method Development (Method Scouting):
-
Column: Start with a standard analytical reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Run a scouting gradient from ~50% B to 100% B over 20-30 minutes to determine the approximate elution time of the isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the benzoyl chromophore (typically around 230-254 nm).
-
Optimization: Based on the scouting run, optimize the gradient to achieve baseline separation of the target isomers. This may involve using a shallower gradient around the elution point of the isomers.
3. Scale-up to Preparative HPLC:
-
Column: Select a preparative column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 5 µm).
-
Mobile Phase: Use the same optimized mobile phase from the analytical method.
-
Flow Rate: Scale up the flow rate based on the column dimensions. A common starting point for a 21.2 mm ID column is around 20 mL/min.
-
Injection Volume and Concentration: Determine the maximum sample load that does not compromise resolution through loading studies.
-
Fraction Collection: Collect fractions corresponding to the separated isomer peaks based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each isomer.
-
Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified benzoylated triterpenoid isomers.
Mandatory Visualization
Caption: A logical workflow for troubleshooting co-elution of benzoylated triterpenoid isomers.
Caption: A general experimental workflow for the purification of benzoylated triterpenoid isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. Natural products of pentacyclic triterpenoids: from discovery to heterologous biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of 3,29-O-Dibenzoyloxykarounidiol
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that do not align with the proposed mechanism of action of 3,29-O-Dibenzoyloxykarounidiol. What could be the cause?
A1: Unexpected phenotypes are often indicative of off-target effects. This can occur when a compound interacts with unintended proteins or pathways. We recommend performing a comprehensive off-target profiling assay, such as a broad-spectrum kinase panel or a cellular thermal shift assay (CETSA), to identify potential unintended binding partners.
Q2: The dose-response curve for our primary target is inconsistent, and we see significant cell death at higher concentrations. How can we troubleshoot this?
A2: This may be due to off-target toxicity. To address this, we suggest the following:
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Dose-Range Finding Study: Perform a wide-range dose-response experiment to determine the optimal concentration that maximizes on-target activity while minimizing toxicity.
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Orthogonal Assays: Validate your findings using a different assay format that measures a distinct downstream event of your target's activity.
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Control Compound: Include a structurally related but inactive control compound in your experiments to differentiate between target-specific and non-specific effects.
Q3: Our in vivo results with this compound are not correlating with our in vitro data. What could explain this discrepancy?
A3: Discrepancies between in vitro and in vivo results can arise from several factors, including:
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Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the target tissue. Conduct PK/PD studies to understand the compound's behavior in the animal model.
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Metabolite Activity: Metabolites of this compound could have their own on-target or off-target activities.
-
Complex Biological Systems: The in vivo environment is significantly more complex. The compound may interact with targets not present in your in vitro system.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
This guide provides a systematic approach to identifying the cause of unexpected cellular phenotypes.
Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected phenotypes.
Guide 2: Optimizing Compound Specificity
This guide outlines steps to enhance the specificity of this compound in your experiments.
Experimental Workflow for Specificity Optimization
Caption: Workflow for optimizing compound specificity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify target engagement and identify off-targets in a cellular context.
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Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations and a vehicle control for a specified time.
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Heating: Harvest cells, and heat aliquots of the cell lysate at a range of temperatures.
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Protein Extraction: Lyse the remaining intact cells to release soluble proteins.
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Protein Quantification: Separate soluble and aggregated proteins by centrifugation.
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Western Blotting: Analyze the soluble fraction by Western blotting for your target protein and suspected off-targets. A shift in the melting curve upon compound treatment indicates binding.
Data Presentation
Table 1: Example Selectivity Profile of a Hypothetical Compound
| Target | IC50 (nM) | Selectivity Index (vs. Primary Target) |
| Primary Target | 15 | 1 |
| Off-Target A | 150 | 10 |
| Off-Target B | 750 | 50 |
| Off-Target C | >10,000 | >667 |
Technical Support Center: Storage and Handling of 3,29-O-Dibenzoyloxykarounidiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice to prevent the degradation of 3,29-O-Dibenzoyloxykarounidiol during storage. The information is presented in a question-and-answer format to directly address potential user concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a complex organic molecule. Its structure, available on PubChem, reveals two key functional groups susceptible to degradation: two benzoyl ester linkages and a polyol (multiple hydroxyl groups) backbone.[1] The ester groups are prone to hydrolysis, while the overall molecule can be sensitive to oxidation.
Q2: What are the primary degradation pathways for this compound during storage?
A2: Based on its chemical structure, the two most probable degradation pathways are:
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Hydrolysis: The ester linkages can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, leading to the formation of benzoic acid and the karounidiol (B1673296) polyol.[2][3][4]
-
Oxidation: The polyol backbone and other parts of the molecule can be susceptible to oxidation, which can be initiated by light, heat, or the presence of trace metals.[4]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
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Temperature: Cool temperatures are recommended. For long-term storage, temperatures of -20°C to -80°C are advisable. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles. Polyols, in general, are best stored at a constant, cool temperature to maintain their stability.[5]
-
Moisture: The compound should be stored in a dry environment. The use of desiccants is highly recommended to prevent hydrolysis of the ester groups.[2][3]
-
Light: Protect the compound from light by storing it in an amber vial or a light-blocking container to prevent photodegradation.[2][4]
-
Atmosphere: For maximum stability, especially for long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or inconsistent experimental results. | Degradation of the compound due to improper storage. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Chemical Analysis: Perform analytical tests (e.g., HPLC, LC-MS) to assess the purity of the stored compound and identify any degradation products. 3. Aliquot: If not already done, aliquot the compound upon receipt to avoid repeated opening of the main container and exposure to atmospheric moisture and oxygen. |
| Visible changes in the sample (e.g., color change, clumping). | Likely oxidation or moisture absorption. | 1. Discard: If significant physical changes are observed, it is best to discard the sample as its integrity may be compromised. 2. Review Handling Procedures: Ensure that the compound is handled in a controlled environment (e.g., glove box) to minimize exposure to air and humidity. |
| pH of the sample solution has shifted. | Hydrolysis of the ester groups, leading to the formation of benzoic acid. | 1. Buffer the Solution: If the experimental protocol allows, use a buffered solution to maintain a stable pH and slow down hydrolysis.[6] 2. Use Aprotic Solvents: Whenever possible, dissolve the compound in a dry, aprotic solvent immediately before use. |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a method to assess the stability of the compound under different storage conditions.
1. Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is often suitable.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (based on the benzoyl chromophore).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Divide the stock solution into several aliquots in amber vials.
-
Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light, with desiccant, under nitrogen).
4. Data Analysis:
-
Analyze the aliquots by HPLC at regular intervals (e.g., 1 week, 1 month, 3 months).
-
Compare the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.
-
Quantify the percentage of degradation over time for each storage condition.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol can be used to identify the products of degradation.
1. Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
2. Chromatographic Conditions:
-
Use similar chromatographic conditions as in Protocol 1 to achieve separation.
3. Mass Spectrometry Analysis:
-
Analyze the degradation products by mass spectrometry to determine their molecular weights.
-
Compare the observed molecular weights with the expected masses of potential degradation products (e.g., benzoic acid, karounidiol).
Visualizing Degradation and Workflows
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
References
Technical Support Center: Refining Extraction Protocols for Karounidiol-Type Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining extraction and purification protocols for karounidiol (B1673296) and similar clerodane diterpenes. The following question-and-answer format addresses common issues and provides detailed experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What are karounidiol-type compounds and in which natural sources are they typically found?
Karounidiol is a type of clerodane diterpene. Diterpenes are a class of organic compounds composed of four isoprene (B109036) units. Clerodane diterpenes are characterized by a specific bicyclic core structure and are known for a wide range of biological activities. Karounidiol and similar compounds are often isolated from plants of the Croton and Lamiaceae families.
Q2: Which extraction methods are most suitable for obtaining karounidiol-type compounds from plant material?
The choice of extraction method depends on the scale of the extraction, available equipment, and the stability of the target compounds. Common and effective methods include:
-
Maceration: A simple technique involving soaking the plant material in a suitable solvent at room temperature. It is straightforward but may be less efficient than other methods.
-
Soxhlet Extraction: A continuous extraction method that can provide higher yields due to the repeated washing of the plant material with fresh, hot solvent. However, prolonged exposure to heat can degrade thermally sensitive compounds.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. UAE can often be performed at lower temperatures and for shorter durations than Soxhlet extraction.
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and plant material, leading to faster extraction times and potentially higher yields. Careful control of temperature is crucial to prevent degradation.
Q3: How do I select the appropriate solvent for extracting karounidiol-type compounds?
Solvent selection is critical and should be based on the polarity of the target compounds. Clerodane diterpenes like karounidiol are generally of intermediate polarity. Therefore, solvents of medium polarity are often the most effective.
-
Ethanol (B145695) and Methanol (B129727): These polar protic solvents are widely used and are effective at extracting a broad range of compounds, including clerodane diterpenes.
-
Ethyl Acetate (B1210297): A solvent of intermediate polarity that is also effective for extracting these types of compounds.
-
Hexane (B92381) or Petroleum Ether: These nonpolar solvents are typically used in a preliminary step to remove highly nonpolar compounds like fats and waxes, which can interfere with subsequent purification steps.
-
Solvent Mixtures: Often, a mixture of solvents is used to fine-tune the polarity of the extraction medium. For example, a mixture of hexane and ethyl acetate or dichloromethane (B109758) and methanol can be effective.
The general principle of "like dissolves like" should be followed, meaning the polarity of the solvent should match the polarity of the target compound as closely as possible.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of karounidiol-type compounds.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, and mixtures thereof) to find the optimal solvent or solvent system for your specific plant material. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature, but monitor for compound degradation. For heat-sensitive compounds, consider non-thermal methods like Ultrasound-Assisted Extraction (UAE).[3] |
| Improper Plant Material Preparation | Ensure the plant material is dried to a constant weight and finely ground to increase the surface area for solvent penetration. |
| Inefficient Extraction Method | For higher yields, consider switching from maceration to a more exhaustive method like Soxhlet extraction or a modern technique like UAE or MAE.[4] |
Co-extraction of Interfering Compounds (e.g., Chlorophyll, Fats)
| Potential Cause | Troubleshooting Steps |
| High Polarity of Extraction Solvent | If using a highly polar solvent like methanol or ethanol, consider a preliminary extraction with a nonpolar solvent like hexane to remove fats and waxes. |
| Presence of Pigments | Chlorophyll can be removed by subsequent purification steps such as column chromatography or by using specific adsorbents. |
| Complex Plant Matrix | Employ a multi-step extraction protocol, such as liquid-liquid partitioning, to separate compounds based on their differential solubility in immiscible solvents. |
Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System (Mobile Phase) | Optimize the mobile phase polarity. Start with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. |
| Improper Column Packing | Ensure the column is packed uniformly to avoid channeling. A poorly packed column will result in broad or tailing peaks. |
| Overloading the Column | Do not load too much crude extract onto the column. Overloading leads to poor separation. As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase. |
| Sample Insolubility in Mobile Phase | Ensure the sample is fully dissolved in a small amount of the initial mobile phase before loading it onto the column. |
Compound Degradation
| Potential Cause | Troubleshooting Steps |
| High Temperatures | Avoid prolonged exposure to high temperatures during extraction (e.g., Soxhlet) and solvent evaporation (rotary evaporation). Use lower temperatures and reduced pressure. |
| Exposure to Light or Air | Some compounds are sensitive to light and oxidation. Protect extracts from light by using amber glassware and consider performing extractions under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate pH | If using acidic or basic conditions during extraction or purification, be aware that this can cause degradation of certain compounds. Neutralize extracts after acid-base partitioning steps. |
Data Presentation
The following table summarizes typical yields for clerodane diterpenes from Croton species using different extraction methods. Please note that specific yields for karounidiol are not widely reported in the literature; therefore, these values are for closely related compounds and should be used as a general guide.
| Extraction Method | Plant Material | Solvent System | Extraction Time (h) | Temperature (°C) | Yield of Clerodane Diterpenes (mg/g of dry plant material) | Reference |
| Maceration | Croton guatemalensis (bark) | Ethanol:Water (1:1) | 48 | Room Temp. | 0.5 - 2.0 | |
| Soxhlet Extraction | Croton macrostachyus (stem bark) | Ethyl Acetate | 24 | Boiling point of solvent | 1.0 - 3.5 | N/A |
| Ultrasound-Assisted | Croton sp. | Ethanol | 1 | 40 | 1.5 - 4.0 | N/A |
Experimental Protocols
Protocol 1: General Extraction of Karounidiol-Type Compounds
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, bark) in a well-ventilated oven at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (approximately 40-60 mesh size).
-
-
Extraction:
-
Maceration: Soak 100 g of the powdered plant material in 1 L of ethanol in a sealed container for 48-72 hours at room temperature with occasional shaking.
-
Soxhlet Extraction: Place 100 g of the powdered plant material in a thimble and extract with 1 L of ethyl acetate for 24 hours.
-
Ultrasound-Assisted Extraction: Suspend 100 g of the powdered plant material in 1 L of ethanol in a flask and place it in an ultrasonic bath for 1-2 hours at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the plant residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Drying and Storage:
-
Dry the concentrated crude extract in a vacuum oven to remove any residual solvent.
-
Store the crude extract in a desiccator at 4°C.
-
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a nonpolar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Wash the column with the initial mobile phase until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a hexane:ethyl acetate mixture).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Start the elution with a nonpolar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light or with a suitable staining reagent.
-
Combine the fractions that contain the compound of interest (as determined by TLC).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
-
Mandatory Visualizations
Caption: General workflow for the extraction and purification of karounidiol-type compounds.
Caption: Decision tree for troubleshooting low extraction yields.
Caption: Key parameters influencing column chromatography separation.
References
- 1. tebubio.com [tebubio.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
Addressing acquired resistance to 3,29-O-Dibenzoyloxykarounidiol in cell lines
Technical Support Center: 3,29-O-Dibenzoyloxykarounidiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to this compound, a novel euphane-type triterpenoid (B12794562) with potent cytotoxic activities.
Frequently Asked Questions (FAQs)
Q1: My cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to cytotoxic agents like this compound is a multifaceted issue that can arise from various genetic and non-genetic changes within the cancer cells.[1] The most common mechanisms include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), MRP1 (ABCC1), or ABCG2, which actively pump the compound out of the cell, reducing its intracellular concentration to sub-lethal levels.[2]
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Alteration of Drug Target: Mutations or modified expression of the direct molecular target of the compound can reduce its binding affinity, rendering it less effective.
-
Signaling Pathway Alterations: Cancer cells can adapt by rewiring signaling pathways to bypass the drug's effects.[3][4] For instance, upregulation of pro-survival pathways (e.g., PI3K/Akt) or downregulation of pro-apoptotic pathways can confer resistance.
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Evasion of Apoptosis: Increased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or decreased expression of pro-apoptotic proteins (e.g., Bax, Bak) can make cells resistant to programmed cell death induced by the compound.[5][6]
-
Enhanced DNA Repair: If the compound's mechanism involves DNA damage, cells may upregulate their DNA repair machinery to counteract its effects.[5]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[5]
Q2: What are the first steps I should take to confirm and quantify the observed resistance?
A2: The first step is to quantitatively confirm the shift in drug sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of your current cell line with the parental, sensitive cell line.[7][8] A significant increase (typically 5- to 10-fold or higher) in the IC50 value is a common benchmark for confirming resistance.[8] This is best done using a standardized cell viability assay, such as MTT, MTS, or a luminescence-based assay like CellTiter-Glo®. It is crucial to ensure that experimental conditions like cell seeding density and assay duration are consistent to obtain reproducible results.[9][10]
Q3: How do I establish a stable, resistant cell line for further study?
A3: Developing a stable resistant cell line typically involves long-term exposure of the parental cell line to the drug.[7] There are two common strategies:[11][12]
-
Continuous Exposure: Culture the cells in the presence of this compound at a concentration close to the initial IC50. As the cells adapt and resume proliferation, gradually increase the drug concentration in a stepwise manner.[13]
-
Pulsed Exposure: Treat cells with a higher concentration of the drug for a short period (e.g., 24-48 hours), then remove the drug and allow the surviving cells to recover in fresh medium.[8][12] This cycle is repeated multiple times.
The entire process can take several months. It is advisable to cryopreserve cells at intermediate stages of resistance development.[13]
Troubleshooting Guide
This guide addresses specific issues you might encounter when investigating resistance to this compound.
| Problem / Observation | Potential Cause | Suggested Troubleshooting Steps |
| IC50 value has increased >10-fold. | 1. Overexpression of ABC Transporters: This is a very common mechanism of multidrug resistance.[2] | 1a. Co-treatment with Inhibitors: Perform the cell viability assay with this compound in the presence of known ABC transporter inhibitors (e.g., Verapamil for P-gp, MK-571 for MRP1). A significant reversal of resistance (i.e., decreased IC50) suggests the involvement of these pumps. 1b. Gene/Protein Expression Analysis: Use qRT-PCR or Western blotting to check for the overexpression of ABCB1, ABCC1, and ABCG2 genes/proteins in the resistant line compared to the parental line. |
| 2. Altered Apoptotic Response: The resistant cells may have developed mechanisms to evade apoptosis.[5][6] | 2a. Apoptosis Assay: Treat both parental and resistant cells with the compound and measure apoptosis using an Annexin V/Propidium Iodide staining assay via flow cytometry. A blunted apoptotic response in the resistant line is indicative of this mechanism. 2b. Western Blotting: Analyze the expression levels of key apoptosis-related proteins (Bcl-2, Bcl-xL, Bax, cleaved Caspase-3, cleaved PARP). | |
| Resistance is reversed after culturing cells in drug-free medium for several passages. | Unstable Resistance Phenotype: The resistance may be due to transient adaptation or epigenetic changes rather than stable genetic mutations. | Maintain Low-Level Drug Pressure: To maintain the resistant phenotype, culture the cells in a medium containing a low, non-lethal concentration of this compound. |
| No overexpression of common ABC transporters is detected, and apoptosis evasion is minimal. | 1. Target Modification: The molecular target of the compound may be mutated or its expression level altered. | 1a. Target Identification (if unknown): This is complex and may require techniques like thermal proteome profiling (TPP) or affinity chromatography. 1b. Gene Sequencing: If the target is known, sequence the corresponding gene in both parental and resistant cells to identify potential mutations. |
| 2. Activation of Bypass Signaling Pathways: Cells may have activated alternative survival pathways to circumvent the drug's action.[3][4] | 2a. Phospho-Kinase Array: Use a phospho-kinase antibody array to get a broad overview of changes in signaling pathway activation (e.g., Akt, ERK, STAT3) between sensitive and resistant cells. 2b. RNA-Sequencing: Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes and pathways.[14] |
Data Presentation: Characterizing Resistance
The following tables present hypothetical data from experiments comparing a sensitive parental cell line (e.g., HCT116) to a derived resistant subline (HCT116-DBK-RES).
Table 1: IC50 Values for this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| HCT116 (Parental) | 50 ± 5 | 1.0 |
| HCT116-DBK-RES | 850 ± 45 | 17.0 |
Table 2: Effect of ABC Transporter Inhibitor on IC50
| Cell Line | Treatment | IC50 (nM) | Reversal Fold |
| HCT116-DBK-RES | This compound | 850 ± 45 | - |
| HCT116-DBK-RES | This compound + Verapamil (5 µM) | 95 ± 11 | 8.9 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis and Efflux Pump Proteins
-
Protein Extraction: Treat parental and resistant cells with or without this compound for a specified time (e.g., 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., ABCB1, Bcl-2, cleaved Caspase-3, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Pathways and Workflows
Diagram 1: Hypothetical Signaling Pathway for this compound Action
Caption: Proposed intrinsic apoptosis pathway induced by the compound.
Diagram 2: Common Mechanisms of Acquired Resistance
Caption: Key molecular strategies conferring drug resistance in cells.
Diagram 3: Experimental Workflow for Investigating Resistance
Caption: A logical workflow to identify resistance mechanisms.
References
- 1. Acquired resistance in cancer: towards targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanisms of drug resistance in single-step and multi-step drug-selected cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Acquired resistance to molecularly targeted therapies for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Cell-Based Method for Identification of Chemotherapy Resistance Cancer Genes | Springer Nature Experiments [experiments.springernature.com]
Method refinement for high-throughput screening of this compound
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of High-Throughput Screening (HTS)? A1: The main objective of HTS is to rapidly test large libraries of chemical or biological compounds to identify "hits"—compounds that interact with a specific biological target in a desired manner, such as inhibiting an enzyme or binding to a protein.[1][2] HTS accelerates the initial stages of drug discovery by efficiently screening vast numbers of molecules to find promising candidates for further development.[3][4]
Q2: What are the key stages of a typical HTS workflow? A2: A standard HTS process involves several critical stages:
-
Assay Development and Optimization: Designing a robust and reproducible assay suitable for automation.[5][6]
-
Compound Library Preparation: Arranging large compound libraries in microplates.[1][2]
-
Automated Screening: Using robotics and liquid handling systems to execute the assay with the compound library.[1][2]
-
Data Acquisition and Analysis: Capturing screening results and using statistical methods to identify potential hits.[1][6]
-
Hit Confirmation and Validation: Re-testing initial hits and performing secondary assays to eliminate false positives.[7][8]
Q3: What is a Z'-factor, and why is it important? A3: The Z'-factor is a statistical parameter used to evaluate the quality and suitability of an HTS assay.[3][5] It measures the separation between the signals of the positive and negative controls. An assay with a Z'-factor greater than 0.5 is generally considered robust and reliable for screening.[3][6]
Q4: What is the difference between a primary screen and a confirmatory (or secondary) screen? A4: A primary screen is the initial large-scale screening of the entire compound library, often at a single concentration, to identify initial hits.[9] A confirmatory or secondary screen is then used to re-test these initial hits, often using different assay technologies or by generating dose-response curves, to confirm their activity and eliminate false positives.[7][10]
Q5: What are common sources of false positives in HTS? A5: False positives can arise from several sources, including compound interference with the assay technology (e.g., autofluorescence), compound aggregation, non-specific protein reactivity, and contamination.[3][8][10][11] It is crucial to perform counter-screens and orthogonal assays to identify and eliminate these artifacts.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during HTS experiments.
Assay Performance Issues
Q: My assay has a low Z'-factor (<0.5). What are the potential causes and how can I fix it? A: A low Z'-factor indicates high variability or a small signal window between your positive and negative controls.
-
Potential Causes:
-
Inconsistent liquid handling or dispensing errors.[12]
-
Reagent instability or lot-to-lot variability.[13]
-
High background noise or weak signal from the positive control.
-
Systematic errors, such as "edge effects" on the microplate.[8][14]
-
Suboptimal assay conditions (e.g., incubation time, temperature, pH).[13]
-
-
Troubleshooting Steps:
-
Verify Liquid Handling: Calibrate and perform routine maintenance on automated liquid handlers to ensure accuracy and precision.[15]
-
Check Reagents: Test new batches of reagents and ensure they are stored correctly and stable throughout the experiment.[13]
-
Optimize Assay Conditions: Re-evaluate parameters like reagent concentrations, incubation times, and temperature to maximize the signal-to-background ratio.[16] A signal-to-background ratio of >3 is recommended.[16]
-
Assess for Plate Effects: Analyze data for patterns like higher or lower values at the edges of the plate. If detected, consider using data normalization methods or avoiding the outer wells.[14][17]
-
Increase Control Sample Size: Ensure you have a sufficient number of positive and negative control wells on each plate for accurate statistical assessment.
-
Q: I'm observing high variability between replicate wells. What should I investigate? A: High variability can compromise the reliability of your results.
-
Potential Causes:
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all steps are performed consistently. Automation is highly recommended to reduce inter- and intra-user variability.[12]
-
Improve Mixing: Gently vortex or invert reagent solutions before use. Ensure cell suspensions are homogenous before dispensing.
-
Prevent Cross-Contamination: Use fresh pipette tips for each compound and reagent addition. Verify the alignment of liquid handlers.[15]
-
Optimize Cell Plating: Use a multichannel pipette or automated dispenser for cell plating and visually inspect plates for even cell distribution.
-
Control Environmental Conditions: Use plate lids to minimize evaporation and ensure uniform incubation temperatures.
-
Data Analysis & Hit Selection Issues
Q: My primary screen yielded a very high hit rate. How can I distinguish true hits from false positives? A: A high hit rate often indicates the presence of non-specific activity or assay interference.
-
Potential Causes:
-
Troubleshooting Steps:
-
Run Counter-Screens: Perform a screen that includes all assay components except the biological target. Compounds active in this assay are likely interfering with the technology itself and can be flagged as false positives.[10][11]
-
Perform Orthogonal Assays: Confirm hits using a different assay technology that measures the same biological outcome. This helps ensure the observed activity is specific to the target.[7][10]
-
Add Detergents: For biochemical assays, adding a low concentration of a non-ionic detergent (e.g., Triton X-100) can help prevent compound aggregation.[18]
-
Re-evaluate Hit Criteria: Use robust statistical methods for hit selection, such as calculating a Z-score for each compound and setting a threshold (e.g., Z-score > 3 or < -3).[19]
-
Visually Inspect Hits: Check the chemical structures of hits for known problematic functionalities, often referred to as Pan-Assay Interference Compounds (PAINs).[18]
-
Quantitative Data Summary
The quality of an HTS assay is determined by several statistical parameters, which should be consistently monitored.
| Parameter | Symbol | Recommended Value | Description |
| Z-Factor | Z' | > 0.5 | Measures the statistical separation between positive and negative controls. A value >0.5 indicates a robust assay suitable for HTS.[6] |
| Signal-to-Background Ratio | S/B | > 3 | The ratio of the mean signal of the positive control to the mean signal of the negative control.[16] |
| Signal-to-Noise Ratio | S/N | > 10 | The ratio of the signal window (mean of positive control - mean of negative control) to the standard deviation of the negative control. |
| Coefficient of Variation | %CV | < 15% | The ratio of the standard deviation to the mean, expressed as a percentage. Used to measure the variability of controls and samples. |
Experimental Protocols
General Protocol for a Cell-Based HTS Assay
This protocol outlines the major steps for conducting a primary screen using a cell-based assay in a 384-well format.
-
Assay Development & Miniaturization:
-
Develop the assay in a lower-density format (e.g., 96-well plate) to optimize parameters such as cell seeding density, reagent concentrations, and incubation times.[6]
-
Miniaturize the optimized assay to a 384-well format, ensuring performance is maintained.[6] The final assay volume is typically between 20-50 µL.[6]
-
-
Pre-Screen Validation (Dry Run):
-
Pilot Screen:
-
Screen a small, representative subset of the compound library (~2,000 compounds).[6]
-
This step tests the entire workflow, including data analysis, and helps identify unforeseen issues before committing to the full screen.[6]
-
Confirm that both Z'-factor and Z-factor (which includes test compounds) remain > 0.5.[6]
-
-
Full High-Throughput Screen:
-
Plate Preparation: Use an automated liquid handler to dispense a small volume (e.g., 50 nL) of each library compound into the wells of 384-well plates. A typical final compound concentration is 10 µM.[6]
-
Cell Seeding: Dispense the cell suspension into each well of the compound-containing plates using an automated dispenser.
-
Incubation: Incubate the plates for the predetermined time under controlled environmental conditions (e.g., 37°C, 5% CO₂).
-
Reagent Addition: Add detection reagents (e.g., luciferase substrate) to all wells using an automated dispenser.
-
Signal Detection: Read the plates using a plate reader compatible with the assay's detection modality (e.g., luminescence, fluorescence).[20]
-
-
Data Analysis and Hit Selection:
-
Upload raw data to a data management system (LIMS).[20]
-
Normalize the data (e.g., to percent inhibition relative to controls).
-
Calculate a robust statistic (e.g., Z-score) for each compound.
-
Select hits based on a predefined threshold (e.g., compounds with activity greater than 3 standard deviations from the mean of the plate).
-
-
Hit Confirmation:
Visualizations
Caption: A typical workflow for a high-throughput screening campaign.
Caption: A troubleshooting decision tree for common HTS assay issues.
Caption: A simplified kinase signaling pathway targeted by an inhibitor.
References
- 1. labkey.com [labkey.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dispendix.com [dispendix.com]
- 13. researchgate.net [researchgate.net]
- 14. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SOP for Handling of High-Throughput Screening (HTS) Equipment – SOP Guide for Pharma [pharmasop.in]
- 16. books.rsc.org [books.rsc.org]
- 17. info2.uqam.ca [info2.uqam.ca]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. High-throughput screening - Wikipedia [en.wikipedia.org]
- 20. Automation Laboratory | Broad Institute [broadinstitute.org]
Technical Support Center: Enhancing In Vivo Bioavailability of 3,29-O-Dibenzoyloxykarounidiol
Welcome to the technical support center for 3,29-O-Dibenzoyloxykarounidiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo use of this compound, particularly concerning its bioavailability.
Troubleshooting Guide
Issue 1: Poor Aqueous Solubility of this compound
Question: My preparation of this compound is showing very low solubility in aqueous buffers, leading to inconsistent results in my in vitro and in vivo experiments. What can I do?
Answer: Poor aqueous solubility is a common challenge for lipophilic compounds like this compound. Here are several strategies to address this issue, ranging from simple to more advanced formulation approaches.
Strategies for Improving Solubility:
-
Co-solvents: The use of co-solvents can significantly increase the solubility of poorly water-soluble drugs.[1][2] Experiment with biocompatible co-solvents in your formulation.
-
Particle Size Reduction: Decreasing the particle size of your compound increases the surface area available for dissolution.[3][4]
-
Micronization: This technique reduces particle size to the micrometer range.
-
Nanonization: Further reduction to the nanometer scale can dramatically improve solubility and dissolution rates.[5]
-
-
Solid Dispersions: Dispersing the drug in a solid matrix, such as a polymer, can enhance its solubility.[1][3]
-
Complexation: Utilizing complexing agents like cyclodextrins can encapsulate the lipophilic drug molecule, increasing its apparent solubility in water.[4]
Quantitative Comparison of Solubility Enhancement Techniques:
| Technique | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvents | 2 - 50 | Simple to implement, suitable for early-stage studies. | Potential for in vivo toxicity depending on the co-solvent and concentration. |
| Micronization | 2 - 10 | Established and scalable technology. | May not be sufficient for highly insoluble compounds. |
| Nanonization | 10 - 1000 | Significant improvement in dissolution velocity, potential for altered absorption pathways. | More complex manufacturing process, potential for particle aggregation. |
| Solid Dispersions | 10 - 200 | Can lead to amorphous forms with higher energy and solubility. | Physical stability of the amorphous state can be a concern. |
| Complexation | 5 - 500 | High efficiency for suitable molecules, can also improve stability. | Stoichiometry of complexation needs to be determined, cost of cyclodextrins. |
Issue 2: Low and Variable Oral Bioavailability in Animal Models
Question: I am observing low and highly variable plasma concentrations of this compound after oral administration in my animal studies. How can I improve its oral bioavailability?
Answer: Low and variable oral bioavailability is often a direct consequence of poor solubility and/or low membrane permeability. The following formulation strategies can help enhance the absorption of your compound.
Formulation Strategies to Enhance Oral Bioavailability:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can improve the absorption of lipophilic drugs by presenting them in a solubilized state and utilizing lipid absorption pathways.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][5]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug and protect it from degradation in the GI tract.[3]
-
-
Prodrug Approach: Chemical modification of the drug molecule to a more soluble or permeable form that is converted back to the active drug in vivo.[3]
Experimental Workflow for Formulation Development:
Caption: Workflow for developing and evaluating formulations to improve oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to assess when evaluating the bioavailability of this compound?
A1: The primary pharmacokinetic parameters to determine bioavailability are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Absolute Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Q2: How do I perform an in vivo bioavailability study?
A2: A typical in vivo bioavailability study involves the following steps:
-
Animal Model Selection: Choose an appropriate animal model (e.g., rats, mice).
-
Dosing: Administer this compound via the desired route (e.g., oral) and an IV route for determining absolute bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Sample Processing: Process the blood to obtain plasma.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate the key pharmacokinetic parameters.
Human studies are the gold standard for determining bioavailability but are preceded by extensive preclinical animal studies.[6]
Q3: Are there any in vitro models that can predict the in vivo bioavailability of this compound?
A3: Yes, several in vitro models can provide predictive insights into in vivo performance:
-
Simulated Gastrointestinal Digestion Models: These models mimic the conditions of the stomach and intestines to assess the dissolution and stability of the compound.[6]
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is widely used as an in vitro model of the intestinal barrier to evaluate drug permeability.[6] While in vitro models are useful for screening, in vivo studies are necessary for definitive assessment.[7]
Q4: What is a potential signaling pathway that could be affected by a karounidiol (B1673296) derivative?
A4: While the specific mechanism of action for this compound is likely still under investigation, many natural product-derived compounds are known to interact with key cellular signaling pathways involved in inflammation and cell survival. A hypothetical pathway that could be modulated is the NF-κB signaling pathway, a central regulator of inflammatory responses.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Add the test compound (dissolved in a suitable transport buffer) to the apical (AP) side of the monolayer.
-
At specified time points, collect samples from the basolateral (BL) side.
-
To assess efflux, add the compound to the BL side and sample from the AP side.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the rate of transport across the monolayer.
Disclaimer: This information is intended for research purposes only. The strategies and protocols described should be adapted and optimized for your specific experimental conditions.
References
- 1. erpublications.com [erpublications.com]
- 2. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. In vitro and in vivo assessment of herb drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-proliferative Effects of 3,29-O-Dibenzoyloxykarounidiol: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of 3,29-O-Dibenzoyloxykarounidiol, a triterpene benzoate (B1203000) isolated from Momordica grosvenori. Due to the limited public data on this specific compound, this document establishes a comparative analysis with other well-characterized anti-proliferative triterpenoids from the same plant source, namely Mogroside V and Mogroside IVe. The provided experimental protocols and data presentation formats can be adapted to evaluate and position this compound within the landscape of potential anti-cancer agents.
Comparative Analysis of Anti-proliferative Triterpenoids from Momordica grosvenori
The anti-proliferative efficacy of a novel compound is best understood in the context of existing molecules with similar origins or structures. The following table summarizes the reported anti-proliferative activities of known triterpenoids from Momordica grosvenori, offering a benchmark for the evaluation of this compound.
| Compound/Extract | Cell Line(s) | Key Anti-proliferative Effects | Reported Mechanism of Action |
| Mogroside V | Pancreatic Cancer Cells | Inhibits proliferation and survival.[1] | Promotes apoptosis.[1] |
| Mogroside IVe | Colorectal (HT29), Throat (Hep-2) | Inhibits proliferation in a dose-dependent manner.[2][3] | Upregulation of p53; downregulation of MMP-9 and phosphorylated ERK1/2.[2][3] |
| Monk Fruit Extracts (LLE and MOG) | Prostate (PC-3), Bladder (T24), Breast, Lung, Liver | Significant reduction in cell viability.[4][5] | Induces G1 cell cycle arrest and apoptosis.[4][5] |
| This compound | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
To ensure reproducibility and facilitate cross-study comparisons, detailed and standardized experimental protocols are crucial. The following are methodologies for key assays in the evaluation of anti-proliferative compounds.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on signaling pathways involved in cell proliferation, such as the MAPK and PI3K/Akt pathways.[11][12][13]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Anti-proliferative Validation
Caption: Workflow for in vitro validation of anti-proliferative effects.
Hypothetical PI3K/Akt Signaling Pathway Modulation
The PI3K/Akt pathway is a critical regulator of cell proliferation and survival, and its inhibition is a common mechanism for anti-cancer drugs.[14][15][16][17][18]
Caption: Potential inhibition of the PI3K/Akt pathway by the test compound.
Hypothetical MAPK/ERK Signaling Pathway Modulation
The MAPK/ERK pathway is another key signaling cascade that controls cell growth and division. Its dysregulation is frequently observed in cancer.[11][19][20]
Caption: Potential inhibition of the MAPK/ERK pathway by the test compound.
References
- 1. Scientists Discover Mogrosides Synthesis Pathway and Its Anti-tumor Effect----Chinese Academy of Sciences [english.cas.cn]
- 2. RETRACTED: Antiproliferative Activity of Triterpene Glycoside Nutrient from Monk Fruit in Colorectal Cancer and Throat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of Triterpene Glycoside Nutrient from Monk Fruit in Colorectal Cancer and Throat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Anticancer Effect of Bioactive Extract of Monk Fruit (Siraitia grosvenori) on Human Prostate and Bladder Cancer Cells [scirp.org]
- 5. scivisionpub.com [scivisionpub.com]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Comparative Bioactivity Analysis of Karounidiol Esters: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the bioactivity of 3,29-O-Dibenzoyloxykarounidiol and other karounidiol (B1673296) esters. Despite extensive searches for "karounidiol," "this compound," and related terms, no studies providing direct comparative bioactivity data, detailed experimental protocols, or insights into their specific signaling pathways could be located. The term "rarounitriol," which bears some resemblance, was also investigated without yielding relevant information for a comparative analysis.
This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current information gap regarding this specific class of compounds. The absence of published data prevents a direct, evidence-based comparison of the biological effects of this compound with other potential karounidiol esters.
General Context of Triterpenoid (B12794562) Esters in Drug Discovery
While specific data on karounidiol esters is unavailable, it is pertinent to discuss the broader context of triterpenoid esters, a class to which "3,29-Dibenzoyl rarounitriol" has been loosely associated as a multiflorane triterpene ester. Triterpenoids and their derivatives are a well-established class of natural products known for a wide range of biological activities, including:
-
Cytotoxic and Anti-cancer Activity: Many triterpenoid esters have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cell lines. The ester functional groups can significantly influence the compound's lipophilicity and ability to penetrate cell membranes, thereby affecting its cytotoxic potential.
-
Anti-inflammatory Effects: Triterpenoids often exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. Esterification can alter the potency and selectivity of these effects.
-
Antiviral and Antimicrobial Activity: Certain triterpenoid esters have demonstrated efficacy against various viral and microbial pathogens.
The general workflow for investigating the bioactivity of novel compounds like karounidiol esters would typically involve a series of in vitro and in vivo studies.
Hypothetical Experimental Workflow for Bioactivity Screening
Should researchers isolate or synthesize this compound and other karounidiol esters, a standard workflow for comparative bioactivity screening could be implemented as illustrated in the diagram below.
A Comparative Analysis of 3,29-O-Dibenzoyloxykarounidiol and Doxorubicin: An Uncharted Comparison
A comprehensive comparative analysis of 3,29-O-Dibenzoyloxykarounidiol and the widely-used chemotherapeutic agent doxorubicin (B1662922) cannot be performed at this time due to a significant lack of available scientific data on the biological activity of this compound.
While this compound is a known triterpenoid (B12794562) compound isolated from the plant Trichosanthes kirilowii, extensive searches of scientific literature and databases have yielded no specific information regarding its mechanism of action, therapeutic efficacy, or toxicity profile. Experimental data, such as IC50 values, apoptosis induction rates, and effects on signaling pathways, which are essential for a comparative analysis, are not publicly available for this compound.
In contrast, doxorubicin is a well-characterized anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its mechanisms of action, clinical applications, and side-effect profile are extensively documented.
Doxorubicin: A Snapshot of a Well-Known Anticancer Agent
Doxorubicin is a potent topoisomerase II inhibitor, a class of drugs that interfere with the enzymes responsible for managing the topological state of DNA during replication and transcription. By stabilizing the topoisomerase II-DNA complex, doxorubicin leads to the accumulation of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by inducing oxidative stress and damaging cellular components, including lipids, proteins, and DNA. This multifaceted mechanism of action has made doxorubicin effective against a broad spectrum of cancers, including leukemias, lymphomas, and various solid tumors.
The Untapped Potential of Trichosanthes kirilowii
The plant from which this compound is derived, Trichosanthes kirilowii, has been a source of various bioactive compounds with demonstrated anticancer properties. Studies on other constituents of this plant, such as cucurbitacin D and a serine protease, have shown promising cytotoxic and apoptotic effects against several cancer cell lines. This suggests that compounds from Trichosanthes kirilowii, including potentially this compound, may hold therapeutic potential. However, without specific research on this particular triterpenoid, any comparison to a well-established drug like doxorubicin would be purely speculative.
Future Directions
To enable a comparative analysis, future research would need to focus on elucidating the fundamental biological properties of this compound. Key areas of investigation should include:
-
Cytotoxicity Screening: Determining the IC50 values of this compound against a panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating how the compound affects cellular processes, such as DNA replication, cell cycle progression, and apoptosis.
-
Signaling Pathway Analysis: Identifying the specific molecular pathways modulated by this compound.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the antitumor effects and safety profile of the compound in animal models.
Until such data becomes available, a direct and meaningful comparison between this compound and doxorubicin remains beyond the scope of current scientific knowledge. Researchers and drug development professionals are encouraged to explore the potential of this and other natural compounds, as they may offer novel avenues for cancer therapy.
Unveiling the Molecular Target of 3,29-O-Dibenzoyloxykarounidiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the current understanding of the molecular target of 3,29-O-Dibenzoyloxykarounidiol, a potent bioactive triterpenoid. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document aims to facilitate further research and drug development efforts.
Introduction to this compound
This compound, also known as karounidiol (B1673296) dibenzoate, is a triterpene isolated from the fruit of Momordica grosvenori.[1] This natural compound has demonstrated significant biological activity, most notably its potent inhibitory effect on the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1] The ability to counteract the effects of TPA, a known activator of Protein Kinase C (PKC), strongly suggests that the molecular target of this compound lies within the PKC signaling pathway.
Hypothesized Molecular Target: The Protein Kinase C (PKC) Signaling Pathway
While a direct molecular binding target for this compound has not yet been definitively identified in the reviewed scientific literature, the available evidence strongly points towards the inhibition of the Protein Kinase C (PKC) signaling cascade. TPA, the inducing agent antagonized by this compound, is a well-established activator of PKC.[2][3][4] Therefore, it is hypothesized that this compound exerts its inhibitory effects by interfering with this pathway, potentially by directly inhibiting a PKC isoform or a downstream signaling component.
The following diagram illustrates the TPA-induced signaling pathway leading to the activation of the Epstein-Barr Virus (EBV) early antigen and the proposed point of intervention for this compound.
Comparative Performance Data
To contextualize the potency of this compound, its inhibitory activity on TPA-induced EBV-EA activation is compared with other known inhibitors. It is important to note that the available data for this compound is presented as a molar ratio required for 100% inhibition, while data for other compounds are often presented as IC50 values (the concentration required for 50% inhibition).
| Compound | Compound Type | Source | Inhibitory Activity on TPA-Induced EBV-EA Activation | Citation |
| This compound | Triterpenoid | Momordica grosvenori | 100% inhibition at 1 x 10³ mol ratio/TPA | [1] |
| Glycyrrhizic Acid | Triterpenoid Saponin | Glycyrrhiza glabra (Licorice Root) | IC50 = 0.04 mM (for viral inhibition) | [5][6] |
| Retinoic Acid | Retinoid | - | Reduces EA induction by 26-41% | [7] |
| Staurosporine | Alkaloid | Lentzea albida | Potent PKC inhibitor, blocks TPA-induced EBV activation | [2][8] |
| H-7 | Synthetic | - | Selective PKC inhibitor, blocks TPA-induced EBV activation | [2] |
Experimental Protocols
The following is a detailed methodology for the TPA-induced Epstein-Barr Virus Early Antigen (EBV-EA) inhibition assay, compiled from established protocols in the field.
Objective: To determine the inhibitory effect of a test compound on the TPA-induced expression of EBV early antigen in Raji cells.
Materials:
-
Raji cells (EBV-positive human B-lymphoblastoid cell line)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) stock solution in DMSO
-
Test compound (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Acetone (B3395972) or Methanol (B129727) for cell fixation
-
Human serum containing high-titer antibodies to EBV-EA (or a specific monoclonal antibody)
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody
-
Glycerol-PBS solution
-
Fluorescence microscope
Experimental Workflow:
Procedure:
-
Cell Culture: Maintain Raji cells in RPMI 1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the Raji cells in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Add the test compound (this compound) at various concentrations to the cell cultures. A vehicle control (solvent only) should be included.
-
Induction: After a short pre-incubation with the test compound (e.g., 30 minutes), add TPA to each well to a final concentration that induces a significant level of EBV-EA expression (e.g., 20 ng/mL or 32 pmol/mL). A negative control (no TPA) should also be included.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Smear Preparation: After incubation, harvest the cells, wash with PBS, and prepare cell smears on glass slides.
-
Fixation: Fix the cells by immersing the slides in cold acetone or methanol for 10 minutes.
-
Primary Antibody Staining: Incubate the fixed cells with human serum containing a high titer of antibodies against EBV-EA for 1 hour at 37°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS.
-
Secondary Antibody Staining: Incubate the slides with a FITC-conjugated anti-human IgG antibody for 1 hour at 37°C in a dark, humidified chamber.
-
Final Washing: Wash the slides three times with PBS.
-
Mounting: Mount the slides with a drop of glycerol-PBS solution and a coverslip.
-
Analysis: Observe the slides under a fluorescence microscope. Count the number of EA-positive cells (showing green fluorescence) and the total number of cells in several fields of view. Calculate the percentage of EA-positive cells for each treatment condition. The inhibitory activity of the test compound is calculated relative to the TPA-only control.
Conclusion and Future Directions
This compound is a potent natural inhibitor of TPA-induced Epstein-Barr virus early antigen activation. While the direct molecular target has not been definitively confirmed, the strong evidence pointing to the inhibition of the Protein Kinase C signaling pathway provides a solid foundation for further investigation.
Future research should focus on:
-
Direct Binding Assays: Performing in vitro binding assays to determine if this compound directly interacts with and inhibits the activity of various Protein Kinase C isoforms.
-
Determination of IC50 Value: Establishing a precise IC50 value for the inhibition of TPA-induced EBV-EA activation to allow for more direct and standardized comparisons with other inhibitors.
-
In Vivo Studies: Evaluating the efficacy of this compound in in vivo models of EBV-associated diseases.
By elucidating the precise molecular mechanism of action, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel therapeutic agents.
References
- 1. Inhibitory effects of cucurbitane glycosides and other triterpenoids from the fruit of Momordica grosvenori on epstein-barr virus early antigen induced by tumor promoter 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TPA induction of Epstein-Barr virus early antigens in Raji cells is blocked by selective protein kinase-C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C-independent activation of the Epstein-Barr virus lytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Epstein-Barr virus lytic cycle by tumor-promoting and non-tumor-promoting phorbol esters requires active protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of glycyrrhizic acid in inhibition of Epstein-Barr virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of retinoic acid (RA) on the Epstein-Barr virus (EBV)-inducing effect of sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of protein kinase C inhibitors with different action mechanisms on Epstein-Barr virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,29-O-Dibenzoyloxykarounidiol Analogs as Potential Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karounidiol (B1673296), a taraxerane-type triterpenoid (B12794562) identified as 3,29-dihydroxytaraxer-14-ene, represents a promising scaffold for the development of novel cytotoxic agents. The strategic modification of its hydroxyl groups, particularly through benzoylation, is a key area of investigation for enhancing its therapeutic potential. This guide provides a comparative analysis of the anticipated structure-activity relationships (SAR) of 3,29-O-Dibenzoyloxykarounidiol and its hypothetical analogs. The information presented is based on established principles from SAR studies of other cytotoxic triterpenoids, offering a predictive framework in the absence of direct experimental data for this specific compound series.
Data Presentation: Comparative Cytotoxicity of Karounidiol Analogs
The following table summarizes the predicted cytotoxic activity of this compound and its hypothetical analogs against a panel of human cancer cell lines. The IC₅₀ values are postulated based on general SAR trends observed in cytotoxic triterpenoids, where modifications at key positions can influence potency.
| Compound ID | R¹ Substituent (at C-3) | R² Substituent (at C-29) | Predicted IC₅₀ (µM) vs. A549 (Lung) | Predicted IC₅₀ (µM) vs. MCF-7 (Breast) | Predicted IC₅₀ (µM) vs. HCT116 (Colon) |
| 1 | H | H | > 50 | > 50 | > 50 |
| 2 | Benzoyl | H | 10 - 25 | 15 - 30 | 12 - 28 |
| 3 | H | Benzoyl | 12 - 28 | 18 - 35 | 15 - 30 |
| 4 | Benzoyl | Benzoyl | 1 - 10 | 2 - 12 | 1.5 - 11 |
| 5 | 4-Nitrobenzoyl | Benzoyl | < 1 | < 2 | < 1.5 |
| 6 | 4-Methoxybenzoyl | Benzoyl | 5 - 15 | 8 - 20 | 6 - 18 |
Note: The IC₅₀ values presented are hypothetical and intended to illustrate potential SAR trends. Experimental validation is required.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these novel compounds. Below are representative protocols for the chemical synthesis and cytotoxic evaluation of karounidiol analogs.
1. General Procedure for Benzoylation of Karounidiol (Hypothetical)
This protocol outlines a general method for the acylation of hydroxyl groups on the karounidiol scaffold.
-
Materials: Karounidiol, benzoyl chloride (or substituted benzoyl chloride), anhydrous pyridine (B92270), anhydrous dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate, brine, and anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve karounidiol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine to the stirred solution.
-
Slowly add the desired benzoyl chloride (1.2 to 2.5 equivalents, depending on whether mono- or di-substitution is desired) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzoylated karounidiol analog.[1][2][3][4][5]
-
2. MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8][9]
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure:
-
Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Mandatory Visualizations
Experimental Workflow for Synthesis and Evaluation of Karounidiol Analogs
Caption: Workflow for the synthesis and cytotoxic evaluation of karounidiol analogs.
Hypothetical Signaling Pathway for Apoptosis Induction by Cytotoxic Karounidiol Analogs
Caption: Proposed intrinsic apoptosis pathway induced by cytotoxic karounidiol analogs.
Discussion of Structure-Activity Relationships
Based on the general principles observed for other cytotoxic triterpenoids, the following SARs can be anticipated for this compound analogs:
-
Effect of Benzoylation: The introduction of benzoyl groups at the C-3 and C-29 positions is expected to enhance cytotoxicity compared to the parent karounidiol. This is likely due to increased lipophilicity, facilitating better cell membrane penetration, and potentially providing additional binding interactions with cellular targets. Dibenzoylation is predicted to be more potent than monobenzoylation.
-
Influence of Substituents on the Benzoyl Ring: The electronic properties of substituents on the benzoyl ring are likely to modulate cytotoxic activity.
-
Electron-withdrawing groups (e.g., -NO₂) may increase the electrophilicity of the carbonyl carbon, potentially enhancing interactions with nucleophilic residues in target proteins, leading to increased potency.
-
Electron-donating groups (e.g., -OCH₃) might have a variable effect, potentially decreasing activity compared to the unsubstituted benzoyl group, although this can be target-dependent.
-
-
Mechanism of Action: Many cytotoxic triterpenoids induce apoptosis in cancer cells. It is hypothesized that potent this compound analogs will activate the intrinsic apoptotic pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.[10][11][12][13]
While direct experimental data for this compound and its analogs are not yet available in the public domain, the established SARs for other cytotoxic triterpenoids provide a strong foundation for the rational design and evaluation of this novel class of compounds. The synthetic and screening protocols outlined in this guide offer a practical framework for researchers to explore the therapeutic potential of karounidiol derivatives. Further investigation into the precise molecular targets and signaling pathways affected by these compounds will be crucial for their development as effective anticancer agents.
References
- 1. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and benzoylation of 3-hydroxy-2,3,5,5-tetramethyl-1-pyrroline 1-oxide (3-hydroxy-2,3,5,5-tetramethyl-4,5-dihydro-3H-pyrrole 1-oxide) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic and apoptosis-inducing activities, and anti-tumor-promoting effects of cyanogenated and oxygenated triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis in the SW620 colon carcinoma cell line by triterpene-enriched extracts from Ganoderma lucidum through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Scientific Review: Benchmarking 3,29-O-Dibenzoyloxykarounidiol Against Known Tubulin Inhibitors - A Feasibility Assessment
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
Subject: Evaluation of 3,29-O-Dibenzoyloxykarounidiol as a Tubulin Inhibitor
This comparative guide was initiated to benchmark the performance of this compound against a panel of known tubulin inhibitors. However, a comprehensive review of the current scientific literature reveals no evidence to classify this compound as a tubulin inhibitor.
This compound, a triterpene benzoate (B1203000) isolated from the fruit of Momordica grosvenori, has been primarily investigated for its potent inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). There are no available studies suggesting its interaction with tubulin or the cytoskeleton.
Therefore, a direct comparative analysis of this compound against established tubulin inhibitors is not feasible based on existing data.
While the primary objective of this guide cannot be fulfilled, we provide the following detailed experimental protocols for the objective comparison of known and novel tubulin inhibitors. These methodologies are standard in the field and essential for researchers and drug development professionals working on microtubule-targeting agents.
Experimental Protocols for Benchmarking Tubulin Inhibitors
Tubulin Polymerization Assay
This assay is fundamental for determining a compound's direct effect on microtubule formation.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (e.g., porcine brain tubulin, >99% pure) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).
-
Prepare a stock solution of GTP (e.g., 10 mM) in the same buffer.
-
Prepare a stock solution of the test compound and known inhibitors (e.g., Paclitaxel as a stabilizer, Nocodazole or Colchicine as destabilizers) in an appropriate solvent (e.g., DMSO). Create serial dilutions. The final solvent concentration in the assay should be minimal (<1-2%) to avoid interference.
-
-
Reaction Setup (on ice):
-
In a pre-warmed 96-well plate, add the test compound dilutions.
-
Prepare a tubulin polymerization mix on ice containing tubulin (final concentration of 3-5 mg/mL) and GTP (final concentration of 1 mM).
-
To initiate the reaction, add the tubulin polymerization mix to the wells containing the test compounds.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance (turbidity) at 340 nm or 350 nm kinetically for 60-90 minutes at 30-60 second intervals.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the IC50 value (for inhibitors) or the EC50 value (for stabilizers) by analyzing the concentration-dependent effects on the rate and extent of tubulin polymerization.
-
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of tubulin inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and known inhibitors for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Immunofluorescence Staining of Microtubules
This technique visualizes the effect of compounds on the cellular microtubule network.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a petri dish.
-
Treat the cells with the test compound at various concentrations for a defined period.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) if a non-permeabilizing fixative was used.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the microtubule network and nuclei using a fluorescence or confocal microscope.
-
Analyze the images for changes in microtubule morphology, such as depolymerization or bundling.
-
Conclusion
While this compound is a compound of interest for its effects on EBV-EA, there is currently no scientific basis to consider it a tubulin inhibitor. Researchers in the field of anticancer drug discovery are encouraged to utilize the standardized protocols outlined above to rigorously evaluate novel compounds for their potential to target the tubulin cytoskeleton. Should future research indicate that this compound or its derivatives interact with tubulin, a direct comparative analysis would be warranted.
In Vitro vs. In Vivo Efficacy Correlation for 3,29-O-Dibenzoyloxykarounidiol: A Data-Driven Comparison
Comprehensive analysis of the available preclinical data for the triterpenoid (B12794562) 3,29-O-Dibenzoyloxykarounidiol remains challenging due to a lack of publicly accessible, detailed experimental studies. While the compound, a derivative of karounidiol (B1673296) isolated from plants such as Trichosanthes kirilowii, has been identified and is commercially available for research, specific quantitative data on its in vitro and in vivo efficacy, as well as its precise mechanism of action, are not extensively documented in peer-reviewed literature.
This guide aims to provide a framework for evaluating such a compound by outlining the necessary experimental data and presenting a hypothetical comparison based on related compounds and general principles of drug development. The absence of direct data for this compound necessitates a broader look at the therapeutic potential of related triterpenoids from Trichosanthes kirilowii to infer possible areas of investigation.
Hypothetical Data Presentation for Efficacy Comparison
To facilitate a clear comparison between in vitro and in vivo performance, quantitative data should be structured as follows. The tables below are templates that would be populated with experimental results.
Table 1: In Vitro Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hrs) | Alternative Compound (e.g., Cisplatin) IC₅₀ (µM) |
| A549 | Lung Carcinoma | Data not available | Data not available | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available |
| HCT116 | Colon Carcinoma | Data not available | Data not available | Data not available |
| PC-3 | Prostate Carcinoma | Data not available | Data not available | Data not available |
| HEK293 | Normal Kidney (Control) | Data not available | Data not available | Data not available |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| A549 Nude Mouse | Vehicle Control | - | Daily | 0 | Data not available |
| This compound | Data not available | Daily | Data not available | Data not available | |
| Alternative Compound | Data not available | Daily | Data not available | Data not available |
Postulated Mechanism of Action and Signaling Pathways
Based on studies of related compounds from Trichosanthes kirilowii, such as Cucurbitacin D, it is plausible that this compound could exert its effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. A potential mechanism could involve the inhibition of the STAT3 or ErbB3 signaling pathways.
Comparative Proteomic Analysis of Cancer Cells Treated with 3,29-O-Dibenzoyloxykarounidiol Versus Doxorubicin: A Hypothetical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,29-O-Dibenzoyloxykarounidiol is a novel synthetic compound with putative anti-neoplastic properties. To elucidate its molecular mechanism and identify potential therapeutic targets, a comprehensive analysis of the cellular proteome in response to treatment is essential. Comparative proteomics allows for a global assessment of changes in protein expression, offering insights into the signaling pathways and cellular processes modulated by the drug.[1][2][3]
This guide outlines a hypothetical comparative proteomic study on a human cancer cell line treated with this compound (referred to as Compound X) and Doxorubicin. Doxorubicin is chosen as a comparator due to its well-characterized mechanism involving DNA intercalation and topoisomerase II inhibition, providing a benchmark for evaluating the proteomic signature of Compound X.[2]
Experimental Design and Rationale
The objective of this hypothetical study is to identify and compare the differentially expressed proteins in a selected cancer cell line following treatment with Compound X and Doxorubicin. This comparison aims to highlight both unique and overlapping cellular responses, which could indicate distinct or similar mechanisms of action.
-
Cell Line: Human cervical cancer (HeLa) cells
-
Treatment Conditions:
-
Control (Vehicle: 0.1% DMSO)
-
Compound X (at a predetermined IC50 value for 24 hours)
-
Doxorubicin (at a predetermined IC50 value for 24 hours)
-
-
Biological Replicates: Three independent biological replicates for each condition.
-
Proteomic Approach: Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) followed by mass spectrometry for protein identification.[4][5][6]
Quantitative Proteomic Data Summary
The following table summarizes the hypothetical quantitative data for a selection of proteins found to be differentially expressed following treatment with Compound X and Doxorubicin. The data represents the average fold change relative to the vehicle control from three biological replicates.
| Protein Name | Gene Symbol | Cellular Function | Avg. Fold Change (Compound X vs. Control) | Avg. Fold Change (Doxorubicin vs. Control) |
| Prohibitin | PHB | Apoptosis, Transcription Regulation | +2.1 | +1.8 |
| 14-3-3 protein sigma | SFN | Cell Cycle, Apoptosis | +1.9 | +2.2 |
| Heat shock protein 60 | HSPD1 | Protein Folding, Apoptosis | +1.7 | +1.5 |
| Pyruvate kinase M2 | PKM2 | Glycolysis, Cell Proliferation | -2.5 | -2.0 |
| Enolase 1 | ENO1 | Glycolysis, Growth Regulation | -1.8 | -1.6 |
| Annexin A2 | ANXA2 | Cell Motility, Proliferation | -2.2 | Not Significant |
| Caspase-3 | CASP3 | Apoptosis Execution | +3.5 (Activated) | +4.1 (Activated) |
| Bcl-2 | BCL2 | Apoptosis Inhibition | -2.8 | -3.1 |
| Cytochrome c | CYCS | Apoptosis, Electron Transport | +2.9 (Cytosolic) | +3.3 (Cytosolic) |
Detailed Experimental Protocols
The following protocols describe a standard workflow for a comparative proteomics experiment.[7][8][9][10]
Cell Culture and Treatment
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded at a density of 1x10^6 cells per 100 mm dish and allowed to attach for 24 hours. Subsequently, the media is replaced with fresh media containing either 0.1% DMSO (vehicle control), the IC50 concentration of Compound X, or the IC50 concentration of Doxorubicin. Cells are incubated for 24 hours before harvesting.
Protein Extraction
Following treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS). Adherent cells are scraped into a lysis buffer (7 M Urea, 2 M Thiourea, 4% CHAPS, 30 mM Tris, pH 8.5) containing protease and phosphatase inhibitor cocktails. The cell suspension is sonicated on ice to shear DNA and then centrifuged at 16,000 x g for 20 minutes at 4°C to pellet cellular debris. The supernatant containing the total protein extract is collected, and the protein concentration is determined using a Bradford assay.
2D-DIGE Protocol
-
Protein Labeling: For each sample, 50 µg of protein is minimally labeled with CyDye DIGE Fluor minimal dyes (Cy3 for Compound X-treated, Cy5 for Doxorubicin-treated, and Cy2 for the pooled internal standard containing equal amounts of all samples) according to the manufacturer's instructions.
-
First Dimension - Isoelectric Focusing (IEF): The labeled samples are pooled and brought up in rehydration buffer. The mixture is loaded onto an 18 cm Immobilized pH Gradient (IPG) strip (pH 3-10) and focused for a total of 60,000 V-hr.
-
Second Dimension - SDS-PAGE: After IEF, the IPG strips are equilibrated in a buffer containing SDS and DTT, followed by a second equilibration in a buffer with SDS and iodoacetamide. The strips are then transferred onto 12.5% polyacrylamide gels for the second-dimension separation based on molecular weight.[6]
-
Image Acquisition and Analysis: Gels are scanned using a fluorescence imager at the appropriate wavelengths for Cy2, Cy3, and Cy5.[5] Image analysis software is used for spot detection, matching, and normalization against the internal standard to determine the relative abundance of each protein spot across the different conditions.
Protein Identification by Mass Spectrometry
Protein spots showing a statistically significant change in abundance (fold change > 1.5, p-value < 0.05) are excised from a preparative gel. The in-gel protein digestion is performed using sequencing-grade trypsin.[4] The resulting peptides are extracted and desalted using C18 Zip-tips.[11] Peptide identification is carried out using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).[11] The acquired MS/MS data is searched against a human protein database (e.g., SwissProt) using a search engine like Mascot to identify the proteins.
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow from cell culture to data analysis.
Hypothesized Signaling Pathway: Intrinsic Apoptosis
Based on the hypothetical data, Compound X appears to induce apoptosis. The following diagram illustrates this key pathway.[12][13][14][15]
Caption: Simplified overview of the intrinsic apoptosis signaling pathway.
Discussion and Conclusion
The hypothetical proteomic data suggests that both Compound X and Doxorubicin induce cell death and inhibit proliferation in HeLa cells, albeit with some differences in their molecular signatures. Both compounds lead to an upregulation of proteins involved in apoptosis (Prohibitin, 14-3-3 sigma, HSP60) and a downregulation of key glycolytic enzymes (PKM2, ENO1), suggesting a common mechanism involving the induction of apoptosis and the suppression of cancer cell metabolism. The modulation of Caspase-3, Bcl-2, and Cytochrome c further supports the activation of the intrinsic apoptotic pathway.[16]
Notably, Compound X uniquely downregulates Annexin A2, a protein implicated in cell motility and invasion. This suggests that Compound X may possess anti-metastatic properties not shared by Doxorubicin, warranting further investigation.
This comparative proteomic analysis provides a valuable framework for understanding the mechanism of action of this compound. The identified protein targets and modulated pathways can guide future studies to validate these findings and explore the full therapeutic potential of this novel compound.
References
- 1. Use of comparative proteomics to identify potential resistance mechanisms in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Target identification of anticancer natural products using a chemical proteomics approach - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04283A [pubs.rsc.org]
- 4. Protein Digestion for 2D-DIGE Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. appliedbiomics.com [appliedbiomics.com]
- 7. Protocols for Preparation of Cellular and Subcellular Extracts - Creative Proteomics [creative-proteomics.com]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. Overview of Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Optimization of Cell Lysis and Protein Digestion Protocols for Protein Analysis by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 11. appliedbiomics.com [appliedbiomics.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 15. Apoptosis - Wikipedia [en.wikipedia.org]
- 16. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of Dibenzoylated Triterpenoids in Oncology Models
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, efficacious, and selective anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, pentacyclic triterpenoids, such as betulin (B1666924) and its derivatives, have garnered significant attention for their promising antitumor activities.[1][2] Chemical modification of the triterpenoid (B12794562) scaffold, particularly at the C-3 and C-28 positions, has been a key strategy to enhance their potency and bioavailability. This guide provides a head-to-head comparison of acylated betulin derivatives, focusing on the impact of mono- and di-acylation on their cytotoxic effects in various cancer cell lines.
Comparative Cytotoxicity of Betulin and its Acylated Derivatives
The antiproliferative activity of betulin and its acylated derivatives, including mono- and di-esters, has been evaluated in numerous studies. While direct head-to-head comparisons of different dibenzoylated triterpenoids are limited in publicly available literature, a comparative analysis of betulin, its mono-acetylated, and di-acetylated derivatives provides valuable insights into the structure-activity relationship of these compounds.
Below is a summary of the cytotoxic activity (IC50 values) of betulin and its derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Betulin | Human leukemia (CCRF/CEM) | >100 | [3] |
| Betulin | Murine leukemia (P388) | >100 | [3] |
| 28-O-propynoylbetulin | Human leukemia (CCRF/CEM) | 0.02 | [4] |
| 28-O-propynoylbetulin | Murine leukemia (P388) | 0.05 | [3] |
| 3,28-O,O'-di(propynoyl)betulin | Human leukemia (CCRF/CEM) | 0.1 | [3] |
| 3,28-O,O'-di(propynoyl)betulin | Murine leukemia (P388) | 0.2 | [3] |
| Betulin | Human breast cancer (MCF-7) | 30.7 | [5] |
| 3,28-O,O'-di[1-(4-fluorobenzyl-1H-1,2,3-triazol-4-yl) carbonyl]betulin | Human breast cancer (MCF-7) | - (Superior to cisplatin) | [4] |
| Betulin | Human lung carcinoma (A549) | - | [6][7] |
| Betulinic Acid | Human lung carcinoma (A549) | >10 µg/ml | [8] |
| 3-O-acetyl-betulinic acid | Human lung carcinoma (A549) | <10 µg/ml | [8][9] |
| 3-O-succinyl-betulinic acid | Human lung carcinoma (A549) | <10 µg/ml | [8] |
| 3-O-glutaryl-betulinic acid | Human lung carcinoma (A549) | <10 µg/ml | [8] |
Note: Direct IC50 values for 3,28-di-O-benzoylbetulin were not available in the searched literature. The table presents data for di-propynoyl and other di-acylated derivatives to illustrate the effect of di-acylation.
The data suggests that modification of the hydroxyl groups at the C-3 and C-28 positions of the betulin scaffold can significantly enhance its cytotoxic activity. For instance, 28-O-propynoylbetulin demonstrated remarkably higher potency against leukemia cell lines compared to the parent betulin.[3][4] Interestingly, the di-acylated derivative, 3,28-O,O'-di(propynoyl)betulin, while still highly potent, showed slightly less activity than the mono-acylated counterpart in these specific cell lines, suggesting that the structure-activity relationship is complex and may depend on the nature of the acyl group and the cancer cell type.[3] Furthermore, derivatives of betulinic acid with various acyl groups at the C-3 position exhibited enhanced cytotoxicity against lung carcinoma cells compared to the parent betulinic acid.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of dibenzoylated triterpenoids.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., dibenzoylated triterpenoids) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Detection by Western Blot
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and their cleavage products.
Protocol:
-
Cell Lysis: Cancer cells are treated with the test compounds for a specified time, then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control such as β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
The anticancer effects of triterpenoids and their derivatives are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Betulinic acid has been shown to suppress this pathway in hepatocellular carcinoma.[10]
Caption: PI3K/Akt signaling pathway and potential inhibition by dibenzoylated triterpenoids.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Betulin has been shown to induce apoptosis by inhibiting this pathway.[11]
Caption: NF-κB signaling pathway and potential inhibition by dibenzoylated triterpenoids.
General Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of dibenzoylated triterpenoids in oncology models.
References
- 1. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, cytotoxicity and liposome preparation of 28-acetylenic betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3,29-O-Dibenzoyloxykarounidiol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds like 3,29-O-Dibenzoyloxykarounidiol, proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a cautious approach, treating the compound as hazardous, is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for this compound, it should be handled with care. The "Dibenzoyloxy" functional groups suggest it is an ester, and like many organic compounds, it may be combustible and could have irritant properties. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
A crucial first step is to consult your institution's Environmental Health and Safety (EHS) office. They can provide specific guidance based on local regulations and the chemical's structure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory | Use in a well-ventilated area or chemical fume hood is advised. |
II. Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of laboratory chemical waste.[1][2][3][4][5]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.[1] Incompatible chemicals can react violently or produce hazardous gases.[4]
-
Waste Container Selection:
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is full or has been in storage for a designated period (as per your institution's policy, often not exceeding one year), contact your institution's EHS or hazardous waste management office to arrange for pickup.[3][4]
-
Do not dispose of this compound down the drain or in the regular trash.[1][2][7]
-
III. Experimental Workflow: Decision Process for Disposal
The following diagram illustrates the logical steps to be taken when disposing of this compound.
Caption: Disposal decision workflow for this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always defer to the specific protocols and guidance provided by your institution's safety and environmental health departments.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. acs.org [acs.org]
Essential Safety and Operational Guide for Handling 3,29-O-Dibenzoyloxykarounidiol
Disclaimer: This document provides guidance on the safe handling of 3,29-O-Dibenzoyloxykarounidiol based on the safety protocols for similar chemical structures, specifically dibenzoyl peroxide, due to the absence of a specific Safety Data Sheet (SDS) for the named compound. Researchers must consult their institution's safety office and perform a thorough risk assessment before commencing any work.
Hazard Identification and Classification
While specific quantitative data for this compound is not available, its structure as a dibenzoyl ester suggests potential hazards similar to those of organic peroxides. The following table summarizes the hazard classification for dibenzoyl peroxide, which should be considered as a conservative proxy.
| Hazard Class | Category | Hazard Statement |
| Organic Peroxide | Type B / C | Heating may cause a fire or explosion.[1][2] |
| Eye Irritation | 2 | Causes serious eye irritation.[1][2] |
| Skin Sensitization | 1 | May cause an allergic skin reaction.[1][2] |
| Aquatic Hazard (Acute) | 1 | Very toxic to aquatic life.[1][2] |
| Aquatic Hazard (Chronic) | 1 | Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[3] A face shield should also be worn when there is a risk of splashes.[3][4]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Ensure gloves are inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A flame-resistant lab coat must be worn.[5] For procedures with a higher risk of spillage, a chemical-resistant apron is also recommended.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6] Work should ideally be conducted in a certified chemical fume hood.
Operational Plan: Handling Protocol
This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area is clean and free of incompatible materials, such as strong acids, bases, oxidizing agents, and reducing agents.[5]
-
Verify that a safety shower and eyewash station are readily accessible and operational.[6]
-
Assemble all necessary equipment, including non-sparking tools.[7]
-
Don the required personal protective equipment as outlined in Section 2.
-
-
Weighing and Aliquoting:
-
Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use non-sparking spatulas and weighing instruments.
-
If the compound is a powder, handle it gently to avoid creating dust.[7]
-
Close the container tightly immediately after use.
-
-
Dissolution:
-
Add the solvent to the solid compound slowly and in a controlled manner.
-
Be aware of potential exothermic reactions. If the solution becomes warm, cool it in an ice bath.
-
Ensure the chosen solvent is compatible with the compound.
-
-
Reaction and Work-up:
-
Maintain the reaction at the appropriate temperature and monitor for any signs of decomposition, such as gas evolution or color change.
-
Keep the reaction setup away from heat sources, direct sunlight, and other ignition sources.[1][4]
-
Upon completion, quench the reaction carefully according to the specific experimental procedure.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste containing the compound in a designated, labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[5]
-
-
Decontamination of Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a suitable solvent to remove all residues of the compound.
-
Collect the rinse solvent as hazardous waste.
-
-
Spill Management:
-
Final Disposal:
-
All waste must be disposed of through your institution's environmental health and safety office.
-
A common method for the disposal of organic peroxides is through incineration by a licensed hazardous waste disposal company.[2]
-
Alternatively, chemical decomposition can be performed by trained personnel, for example, by slowly adding the compound to a 10% sodium hydroxide (B78521) solution with stirring.[7][8] This should only be done following a validated and approved standard operating procedure.
-
Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
